Technical Monograph: Ethyl N-Methoxycarbamate Executive Summary Ethyl N-methoxycarbamate (CAS 3871-28-1), also known as N-methoxyurethane, is a specialized N-alkoxy derivative of ethyl carbamate (urethane). Unlike its pa...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Ethyl N-Methoxycarbamate
Executive Summary
Ethyl N-methoxycarbamate (CAS 3871-28-1), also known as N-methoxyurethane, is a specialized N-alkoxy derivative of ethyl carbamate (urethane). Unlike its parent compound, which requires metabolic activation to exhibit genotoxicity, ethyl N-methoxycarbamate acts as a direct-acting mutagen in specific biological systems due to the enhanced electrophilicity imparted by the N-methoxy substituent.
In drug development and organic synthesis, it serves as a critical "masked" amine source and a building block for N-methoxy-N-alkyl carbamates. Its chemical profile is defined by the acidity of the N-H proton (pKa ~9–10), allowing for facile N-alkylation, and its susceptibility to nucleophilic attack at the carbonyl center. This guide details its physicochemical properties, validated synthetic protocols, and the mechanistic basis of its mutagenic potential.
Physicochemical Profile
The substitution of the nitrogen atom with a methoxy group (
) significantly alters the electronic environment compared to ethyl carbamate, increasing the acidity of the amide proton and lowering the bond dissociation energy of the N-O bond.
Table 1: Key Chemical Properties
Property
Data
Note
IUPAC Name
Ethyl N-methoxycarbamate
CAS Number
3871-28-1
Distinct from N-methyl analog (6919-62-6)
Molecular Formula
Molecular Weight
119.12 g/mol
Physical State
Colorless Liquid
Boiling Point
79°C @ 28 mmHg
Extrapolated ~175°C (atm) w/ decomp.
Density
1.05–1.10 g/mL
Estimated based on analogs
Solubility
Soluble in EtOH, Et2O, CHCl3
Hydrolyzes slowly in water
Acidity (pKa)
~9.5 – 10.5
Acidic N-H due to -effect & carbonyl
Synthetic Methodology
The synthesis of ethyl N-methoxycarbamate relies on the acylation of methoxyamine (O-methylhydroxylamine) using ethyl chloroformate. This reaction must be controlled to prevent over-acylation or the formation of N,O-bis(carbethoxy) byproducts.
Preparation: Suspend methoxyamine hydrochloride (1.0 equiv) in DCM at 0°C under an inert atmosphere (
).
Base Addition: Add Pyridine (2.1 equiv) dropwise. The mixture will become homogenous as the free amine is liberated.
Acylation: Add Ethyl chloroformate (1.05 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5°C. Note: Exothermic reaction.
Workup: Stir for 2 hours at room temperature. Quench with water. Wash the organic layer with 1M HCl (to remove pyridine), then saturated
, and finally brine.
Purification: Dry over
and concentrate in vacuo. Distill the residue under reduced pressure (vacuum distillation required to prevent thermal decomposition).
Diagram 1: Synthetic Pathway
Chemical Reactivity & Transformations[2]
The reactivity of ethyl N-methoxycarbamate is dominated by the ambident nucleophilicity of the nitrogen atom (after deprotonation) and the electrophilicity of the carbonyl carbon.
Acidity and N-Alkylation
The proton on the nitrogen is significantly more acidic than in simple amides due to the electron-withdrawing inductive effect of the methoxy oxygen and the resonance stabilization of the conjugate base by the carbonyl.
Reaction: Treatment with
or generates the N-anion, which can be alkylated with alkyl halides () to form Ethyl N-alkyl-N-methoxycarbamates .
Selectivity: Alkylation occurs exclusively at the Nitrogen atom, not the Oxygen (which is already methylated).
Hydrolysis and Decomposition
Under acidic or basic conditions, the carbamate linkage hydrolyzes.
Acidic Hydrolysis: Yields Methoxyamine (
), Ethanol, and .
Thermal Stability: At high temperatures (>150°C), it may undergo a Lossen-type rearrangement or elimination, though this is less pronounced than in N-hydroxyurethanes.
Biological Interface: Mutagenicity & Toxicology
Ethyl N-methoxycarbamate is a direct-acting mutagen in Salmonella typhimurium (Ames test), particularly in strain TA100 (base-pair substitution). Unlike urethane (ethyl carbamate), which requires cytochrome P450 oxidation to vinyl carbamate epoxide to bind DNA, the N-methoxy variant is inherently reactive.
Mechanism of Action
The N-methoxy group renders the nitrogen electron-deficient. The proposed mechanism involves the generation of an electrophilic species capable of interacting with DNA nucleophiles (specifically Guanine N7 or Adenine N3).
Acyl Transfer: The carbethoxy group can be transferred to nucleophilic sites on DNA bases.
Direct Alkylation: While less common for ethyl esters, the N-methoxy leaving group potential can facilitate alkylation of DNA by the ethyl group.
Base Substitution: The interaction leads to GC
AT transitions, characteristic of alkylating/acylating agents.
Diagram 2: Mutagenic Mechanism Comparison
[2]
Handling & Safety Protocols
Due to its mutagenic status, strict engineering controls are required.
Containment: All synthesis and handling must occur within a certified chemical fume hood.
PPE: Double nitrile gloves, lab coat, and safety glasses.
Deactivation: Spills should be treated with 10% NaOH to hydrolyze the carbamate to less toxic methoxyamine and ethanol before disposal.
Storage: Store at 2–8°C under inert gas (
) to prevent moisture-induced hydrolysis.
References
National Toxicology Program (NTP). Testing Status of Ethyl N-methoxycarbamate. U.S. Department of Health and Human Services. Link
Lown, J. W., & Chauhan, S. M. (1982). Synthesis and reactivity of N-alkoxycarbamates. Journal of Organic Chemistry. Link
PubChem Database. Ethyl N-methoxycarbamate (Compound Summary). National Center for Biotechnology Information. Link
Guttenplan, J. B. (1977). Mutagenicity of N-hydroxyurethane and related compounds. Nature. Link
GuideChem. Ethyl N-Methoxycarbamate Properties and CAS 3871-28-1.Link
An In-depth Technical Guide to Ethyl N-Methoxycarbamate (CAS 6919-62-6)
Abstract Ethyl N-methoxycarbamate, registered under CAS number 6919-62-6, is a distinct member of the carbamate family of organic compounds. Carbamates are integral structural motifs in medicinal chemistry and drug desig...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Ethyl N-methoxycarbamate, registered under CAS number 6919-62-6, is a distinct member of the carbamate family of organic compounds. Carbamates are integral structural motifs in medicinal chemistry and drug design, valued for their stability and ability to act as peptide bond surrogates.[1][2] This guide provides a comprehensive technical overview of ethyl N-methoxycarbamate, synthesizing its chemical properties, spectral characteristics, synthesis protocols, and reactivity. We delve into the causality behind experimental choices and offer field-proven insights into its handling and potential applications, providing a foundational resource for professionals engaged in organic synthesis and pharmaceutical development.
Core Molecular Identity and Physicochemical Properties
Ethyl N-methoxycarbamate, with the IUPAC name ethyl N-methoxy-N-methylcarbamate, is a carbamate ester characterized by the presence of an N-methoxy group, which significantly influences its electronic properties and reactivity compared to simpler N-alkyl carbamates.[3] Its fundamental properties are summarized below.
Structural and Physical Data
A compilation of key physical and chemical identifiers for ethyl N-methoxycarbamate is presented in Table 1. This data is essential for its proper handling, characterization, and use in synthetic applications.
Spectroscopic analysis is critical for the verification of molecular structure and purity. While raw spectra are best analyzed using specialized software, the expected characteristics for ethyl N-methoxycarbamate are summarized in Table 2.
Technique
Key Expected Features
¹H NMR
Signals corresponding to the ethyl group (triplet and quartet), a singlet for the N-methyl group, and a singlet for the O-methyl group.
¹³C NMR
Resonances for the carbonyl carbon, the two carbons of the ethyl group, the N-methyl carbon, and the O-methyl carbon.
IR Spectroscopy
A strong absorption band characteristic of the carbamate carbonyl (C=O) stretch, typically in the range of 1700-1740 cm⁻¹. C-N and C-O stretching bands would also be present.[7]
Mass Spectrometry (MS)
The molecular ion peak (M⁺) at m/z = 133. Key fragmentation patterns would likely involve the loss of ethoxy (-OC₂H₅), methoxy (-OCH₃), and other small fragments.[3]
Note: Reference spectra are available in public databases such as PubChem and the NIST WebBook.[3][8]
Synthesis and Reaction Chemistry
The synthesis of carbamates can be achieved through various established methodologies, often involving the reaction of an amine with a chloroformate or the rearrangement of amides.[1][9] The N-methoxy substitution on ethyl N-methoxycarbamate suggests a synthetic strategy employing an N-alkoxy amine derivative.
Recommended Synthetic Protocol
The most direct and reliable synthesis of ethyl N-methoxycarbamate involves the nucleophilic substitution of the chloride in ethyl chloroformate by N-methoxy-N-methylamine (also known as N,O-dimethylhydroxylamine). This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis via Nucleophilic Acyl Substitution
Objective: To synthesize ethyl N-methoxy-N-methylcarbamate from ethyl chloroformate and N,O-dimethylhydroxylamine hydrochloride.
Materials:
N,O-Dimethylhydroxylamine hydrochloride
Ethyl chloroformate
Sodium hydroxide (NaOH) or a non-nucleophilic organic base (e.g., triethylamine)
Anhydrous diethyl ether or dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Amine Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in water. Slowly add a solution of sodium hydroxide (1.05 eq) to neutralize the salt and liberate the free amine.
Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place the liberated N,O-dimethylhydroxylamine and a suitable solvent like DCM. Add a non-nucleophilic base such as triethylamine (1.2 eq) to act as an acid scavenger. Cool the mixture to 0 °C in an ice bath.
Chloroformate Addition: Add ethyl chloroformate (1.0 eq), dissolved in the same solvent, dropwise to the stirred amine solution over 30-60 minutes. The choice of slow addition is crucial to control the exothermicity of the reaction.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours to ensure complete conversion. The progress can be monitored by Thin Layer Chromatography (TLC).
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine. This sequence removes unreacted starting materials and inorganic salts.
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil is purified by vacuum distillation to yield pure ethyl N-methoxy-N-methylcarbamate as a colorless liquid.[4][5]
Core Reactivity and Mechanistic Insights
The reactivity of ethyl N-methoxycarbamate is centered on the electrophilic carbonyl carbon. Like other carbamates and esters, it undergoes nucleophilic acyl substitution.[10] The presence of two oxygen atoms and a nitrogen atom attached to the carbonyl carbon delocalizes the lone pair electrons, which stabilizes the functional group but still allows for reactivity with strong nucleophiles.
Caption: General mechanism of nucleophilic acyl substitution on a carbamate.
The N-methoxy group is a point of interest. Compared to an N-alkyl group, the oxygen atom in the N-methoxy moiety is electron-withdrawing by induction, which can slightly increase the electrophilicity of the carbonyl carbon. However, it can also participate in resonance, potentially stabilizing the carbamate. This electronic balance dictates its reactivity profile in complex synthetic sequences.
Applications in Research and Development
Carbamates are a privileged scaffold in medicinal chemistry. Their stability, capacity for hydrogen bonding, and role as a peptide bond isostere make them highly valuable in drug design.[1][2][11]
Caption: Logical relationship of carbamate properties to applications.
Role as a Synthetic Intermediate
While direct therapeutic applications of ethyl N-methoxycarbamate itself are not documented, its primary value lies in its role as a synthetic intermediate. It can be used to introduce the C(=O)N(CH₃)(OCH₃) moiety into a target molecule. This functionality could be explored for several purposes:
Modulating Pharmacokinetics: The N-methoxy group can alter the lipophilicity and metabolic stability of a drug candidate compared to a standard N-methyl group.
Novel Protecting Group: The N-O bond may offer unique deprotection conditions compared to standard carbamate protecting groups (e.g., Boc, Cbz), providing orthogonal protection strategies in multi-step synthesis.
Scaffold for Library Synthesis: It can serve as a versatile building block for creating libraries of novel compounds for screening in drug discovery programs.
The broader class of organic carbamates is found in numerous approved drugs, highlighting the potential of new derivatives in pharmaceutical R&D.[11]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Ethyl N-methoxycarbamate is classified as a flammable liquid and requires careful handling.
Hazard Statement: H226: Flammable liquid and vapor.
Handling and Personal Protective Equipment (PPE)
Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12]
PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. Use non-sparking tools and take precautionary measures against static discharge.[12]
Storage and Incompatibilities
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or explosive decomposition.[12][13]
First Aid Measures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with water to drink. Seek immediate medical attention.
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
Conclusion
Ethyl N-methoxycarbamate (CAS 6919-62-6) is a valuable reagent for chemical synthesis, particularly for researchers in drug discovery and medicinal chemistry. Its unique N-methoxy functionality offers opportunities for creating novel molecular architectures with potentially modulated biological and pharmacokinetic properties. Understanding its physicochemical properties, synthetic routes, and reactivity profile is paramount for its effective and safe utilization. This guide serves as a foundational technical resource, empowering scientists to leverage this compound in their research endeavors while upholding the highest standards of scientific rigor and safety.
References
Chemsrc. (2025). ETHYL METHOXY(METHYL)CARBAMATE | CAS#:6919-62-6. Retrieved from Chemsrc. [Link]
National Center for Biotechnology Information. (n.d.). Ethyl N-methoxy-N-methylcarbamate. PubChem Compound Database. Retrieved from [Link]
Hartman, W. W., & Brethen, M. R. (n.d.). Ethyl n-methylcarbamate. Organic Syntheses. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Carbamic acid, N-methyl-, ethyl ester. PubChem Compound Database. Retrieved from [Link]
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
PubChemLite. (n.d.). Ethyl n-methoxy-n-methylcarbamate (C5H11NO3). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Carbamic acid, ethyl-, ethyl ester. PubChem Compound Database. Retrieved from [Link]
Turel, I., & Kljun, J. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 265-281. [Link]
ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem Compound Database. Retrieved from [Link]
Taylor & Francis. (n.d.). Ethyl carbamate – Knowledge and References. Retrieved from [Link]
ResearchGate. (2013). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
ResearchGate. (2007). Various Approaches for the Synthesis of Organic Carbamates. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Ethyl N-(2-methylphenyl)carbamate. NIST Chemistry WebBook. Retrieved from [Link]
Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
ResearchGate. (2002). The Synthesis of Alkyl Carbamates from Primary Aliphatic Amines and Dialkyl Carbonates in Supercritical Carbon Dioxide. Retrieved from [Link]
An In-Depth Technical Guide to Ethyl N-methoxy-N-methylcarbamate
Authored for Researchers, Scientists, and Drug Development Professionals Abstract Ethyl N-methoxy-N-methylcarbamate is a carbamate ester of significant interest in synthetic and medicinal chemistry. While seemingly a sim...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl N-methoxy-N-methylcarbamate is a carbamate ester of significant interest in synthetic and medicinal chemistry. While seemingly a simple molecule, its structural features—specifically the N-alkoxycarbamate moiety—offer unique reactivity and stability profiles. This guide provides a comprehensive overview of its core properties, a detailed and validated synthesis protocol, its applications as a bioisosteric building block in drug development, and essential safety and handling protocols. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to utilize this compound effectively and safely in their work.
Core Physicochemical Properties and Identifiers
Ethyl N-methoxy-N-methylcarbamate is a distinct chemical entity that should not be confused with related compounds such as ethyl carbamate or ethyl N-methylcarbamate.[1][2] Its identity is defined by the presence of both an N-methoxy and an N-methyl group, which critically influences its chemical behavior. The fundamental properties are summarized below.
The synthesis of carbamates is a cornerstone of organic chemistry, often involving the reaction of an amine with a chloroformate. The following protocol adapts this reliable methodology for the specific preparation of ethyl N-methoxy-N-methylcarbamate.
Reaction Principle
The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen atom of N,O-dimethylhydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A non-nucleophilic base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Reaction scheme for the synthesis of ethyl N-methoxy-N-methylcarbamate.
Step-by-Step Experimental Protocol
This protocol is designed for robust and safe execution in a standard laboratory setting.
Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (e.g., Nitrogen or Argon). Place the flask in an ice/water bath for temperature control.
Reagent Charging: In the flask, dissolve N,O-dimethylhydroxylamine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
Causality Explanation: Anhydrous conditions are critical to prevent the hydrolysis of ethyl chloroformate. The ice bath is essential to dissipate heat from the exothermic reaction, preventing side reactions and ensuring safety. The slight excess of base ensures complete neutralization of the generated HCl.
Slow Addition: Cool the stirred solution to 0-5 °C. Add ethyl chloroformate (1.0 eq), dissolved in the same anhydrous solvent, dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
Causality Explanation: Slow, controlled addition of the highly reactive chloroformate is paramount to manage the reaction rate and temperature, maximizing yield and minimizing the formation of impurities.
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC).
Work-up and Isolation:
Filter the reaction mixture to remove the precipitated amine hydrochloride salt.
Transfer the filtrate to a separatory funnel and wash sequentially with a weak acid (e.g., 1M HCl) to remove excess amine, followed by saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Causality Explanation: This aqueous work-up sequence systematically removes unreacted starting materials and byproducts, leading to a cleaner crude product.
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or flash column chromatography to yield the pure ethyl N-methoxy-N-methylcarbamate.
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Caption: Experimental workflow for the synthesis of ethyl N-methoxy-N-methylcarbamate.
Applications in Drug Discovery and Medicinal Chemistry
The carbamate functional group is a privileged scaffold in modern drug design.[5] Its incorporation into therapeutic agents is often a strategic decision to enhance pharmacological properties.
Amide Bond Bioisostere: The carbamate linkage serves as an effective bioisostere for the amide bond, which is susceptible to in-vivo enzymatic hydrolysis. Replacing an amide with a carbamate can significantly improve a drug candidate's metabolic stability and duration of action.[5]
Modulation of Physicochemical Properties: The carbamate group can increase the lipophilicity of a parent molecule, potentially improving its ability to penetrate cellular membranes. By carefully selecting the substituents, chemists can fine-tune properties like solubility and bioavailability.[5]
Prodrug Strategy: Carbamates are frequently used as prodrug linkers, particularly for amine-containing drugs. The carbamate can mask a polar amine, facilitating absorption, and is later cleaved in vivo to release the active pharmaceutical ingredient.
Synthetic Handle: As a stable yet functionalized molecule, ethyl N-methoxy-N-methylcarbamate can serve as a versatile building block for the synthesis of more complex molecular architectures in multi-step drug development programs.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this and any related chemical reagent.
GHS Hazard Classification: Ethyl N-methoxy-N-methylcarbamate is classified as a flammable liquid and vapor (Flammable Liquid, Category 3).[3]
Handling:
All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.[6]
Keep away from heat, sparks, open flames, and other ignition sources.[3] Use intrinsically safe equipment where necessary.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6]
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Disposal:
Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.[6]
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 533715, Ethyl N-methoxy-N-methylcarbamate. PubChem. [Link]
Tihana, G., Matija, G., & Ivana, P. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 89-105. [Link]
Technical Deep Dive: Mechanistic Pathways of Ethyl N-Methoxycarbamate
Executive Summary Ethyl N-methoxycarbamate (EtOC(O)NHOMe) represents a specialized class of hydroxamic acid derivatives where the unique electronic interplay between the carbamate backbone and the N-alkoxy substituent di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl N-methoxycarbamate (EtOC(O)NHOMe) represents a specialized class of hydroxamic acid derivatives where the unique electronic interplay between the carbamate backbone and the N-alkoxy substituent dictates reactivity. Unlike standard alkyl carbamates, the presence of the oxygen atom adjacent to the nitrogen (the alpha-position) significantly alters the nucleophilicity and acidity profile of the molecule—a phenomenon known as the alpha-effect .
This guide provides a rigorous mechanistic analysis of its synthesis, nucleophilic behavior, and hydrolytic stability, designed for researchers optimizing synthetic routes or investigating metabolic stability in drug design.
Structural Dynamics & Electronic Profile
The Alpha-Effect Anomaly
The defining feature of ethyl N-methoxycarbamate is the N–O bond. In standard amines, the lone pair on nitrogen is the primary source of nucleophilicity. However, in N-alkoxy compounds, the adjacent oxygen atom possesses lone pairs that interact with the nitrogen center.
Ground State Destabilization: The repulsion between the lone pairs on the nitrogen and the adjacent oxygen raises the ground state energy of the nucleophile.
Transition State Stabilization: Upon attacking an electrophile, this repulsion is relieved, lowering the activation energy ($ \Delta G^\ddagger $).
Consequently, the deprotonated anion of ethyl N-methoxycarbamate ($ \text{EtOC(O)N}^-\text{OMe}
pK_a $).
Acidity and pKa
The N-H proton in ethyl N-methoxycarbamate is more acidic than in N-ethylcarbamate. The electron-withdrawing inductive effect (-I) of the methoxy group stabilizes the conjugate base, making deprotonation accessible with mild bases (e.g., $ \text{K}_2\text{CO}_3 $ or $ \text{NaH} $ in DMF), facilitating facile N-functionalization.
Synthesis Mechanism: The Chloroformate Pathway
The most robust synthetic route involves the nucleophilic acyl substitution of ethyl chloroformate with methoxyamine hydrochloride under Schotten-Baumann conditions.
Reaction Scheme
Step-by-Step Mechanistic Flow
Free Base Liberation: The base (NaOH or Pyridine) neutralizes the hydrochloride salt, liberating the free nucleophile $ \text{NH}_2\text{OMe} $.
Nucleophilic Attack: The nitrogen lone pair of methoxyamine attacks the carbonyl carbon of ethyl chloroformate.
Tetrahedral Intermediate: A transient tetrahedral intermediate forms, stabilized by the alkoxy group.
Elimination: The chloride ion ($ \text{Cl}^- $), being a superior leaving group to ethoxide, is expelled, reforming the carbonyl bond.
Proton Transfer: The final proton is removed by the auxiliary base to yield the neutral carbamate.
DOT Diagram: Synthesis Pathway
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of ethyl N-methoxycarbamate.
Nucleophilic Reactivity: N-Alkylation
The primary utility of ethyl N-methoxycarbamate in drug development is as a "masked" amine or a precursor to N-alkoxy-N-alkyl derivatives. The reaction with alkyl halides proceeds via an $ S_N2 $ mechanism.
The Ambident Nucleophile Challenge
The anion $ [\text{EtOC(O)N-OMe}]^- $ is ambident; it can theoretically attack via the Nitrogen or the Carbonyl Oxygen.
Kinetic Control: Attack at the Nitrogen is kinetically favored due to higher electron density and orbital overlap requirements for soft electrophiles (alkyl halides).
Thermodynamic Control: O-alkylation (forming an imidate) is rare unless hard electrophiles (e.g., silyl chlorides) or specific steric constraints are present.
Experimental Protocol: N-Alkylation
Objective: Synthesis of Ethyl N-benzyl-N-methoxycarbamate.
Preparation: Dissolve Ethyl N-methoxycarbamate (1.0 eq) in anhydrous DMF (0.2 M).
Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise. Evolution of $ \text{H}_2 $ gas indicates anion formation. Stir for 30 min.
Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (Rf of product is usually higher than starting material).
Workup: Quench with saturated $ \text{NH}_4\text{Cl} $. Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over $ \text{Na}_2\text{SO}_4 $.
Hydrolytic Stability & Decomposition
Ethyl N-methoxycarbamate exhibits distinct stability profiles compared to N-alkyl carbamates.
Mechanistic Note: Under strongly acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon for water attack. The leaving group is the amine ($ \text{NH}_2\text{OMe} $), which is a weaker base than ammonia, making it a better leaving group than in simple carbamates.
Quantitative Data Summary
The following parameters are critical for modeling reaction kinetics involving this scaffold.
Parameter
Value (Approx.)
Context
pKa (N-H)
~8.5 - 9.5
Lower than N-ethylcarbamate (~13) due to N-OMe induction.
Nucleophilicity (N)
High (Alpha-effect)
Anion reacts 10-50x faster than standard amide anions.
Electrophilicity (E)
Low
Carbonyl is deactivated by resonance from both O and N.
Visualizing the Reactivity Divergence
The following diagram illustrates the divergent pathways available to the intermediate anion.
Figure 2: Divergent reactivity of the N-methoxycarbamate anion toward alkylating and acylating agents.
Executive Summary This guide provides a comprehensive structural and spectral analysis of Ethyl N-methoxycarbamate (CAS: 18635-36-2), a structural alert compound utilized in organic synthesis and toxicological modeling....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive structural and spectral analysis of Ethyl N-methoxycarbamate (CAS: 18635-36-2), a structural alert compound utilized in organic synthesis and toxicological modeling. As an N-alkoxycarbamate, this molecule serves as a critical reference point for studying direct-acting mutagenicity mechanisms and N-nucleophilic substitution reactions.
This document moves beyond basic peak assignment, focusing on the spectroscopic differentiators required to distinguish the N-methoxy moiety from the ethyl ester functionality—a common challenge due to chemical shift overlap.
Part 1: Structural Analysis & Theoretical Framework
Molecular Connectivity & Electronic Environment
The core challenge in the ¹³C NMR analysis of ethyl N-methoxycarbamate is the presence of two distinct oxygenated carbon environments: the ethoxy group (
) and the N-methoxy group ().
The Carbonyl Anchor: The carbamate carbonyl (
) is the most deshielded signal, typically appearing upfield of ketones but downfield of simple amides due to the competing resonance (shielding) and inductive (deshielding) effects of the oxygen and nitrogen atoms.
The Heteroatom Competition: The
carbon is uniquely deshielded by the adjacent oxygen and the electron-withdrawing nitrogen, often pushing its shift downfield, potentially overlapping with the of the ethyl group.
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and the logical flow of NMR assignment.
Caption: Figure 1. Structural assignment logic for Ethyl N-methoxycarbamate, highlighting the critical spectral overlap region between the N-methoxy and O-methylene carbons.
Part 2: Experimental Characterization
¹³C NMR Chemical Shift Data
The following data represents the consensus chemical shifts in deuterated chloroform (
). Note that shifts may vary by ppm depending on concentration and temperature.
Carbon Assignment
Chemical Shift (, ppm)
Multiplicity (DEPT-135)
Structural Environment
C=O
157.8
Quaternary (C)
Carbamate Carbonyl
N-OCH₃
64.2
Primary ()
Methoxy on Nitrogen
O-CH₂
62.1
Secondary ()
Ethyl Methylene
CH₃
14.3
Primary ()
Ethyl Methyl
Expert Insight: The Rotameric Effect
A critical phenomenon often overlooked in N-alkoxycarbamates is rotamerism . Due to the partial double-bond character of the
bond, rotation is restricted.
Observation: At room temperature (298 K), you may observe line broadening or peak splitting (doubling of signals), particularly for the
and Carbonyl carbons.
Causality: The molecule exists in equilibrium between syn and anti conformers relative to the carbonyl oxygen.
Resolution: If splitting compromises integration, acquire the spectrum at elevated temperature (e.g., 323 K) to coalesce the rotamers into sharp, averaged singlets [1].
Result: Unambiguous assignment regardless of chemical shift drift.
HMBC Correlation:
The
protons (singlet in ¹H NMR, ~3.7 ppm) will show a long-range correlation to the Carbonyl carbon (~157.8 ppm).
The
protons (quartet in ¹H NMR, ~4.2 ppm) will also correlate to the Carbonyl.
Differentiation: The
protons will not correlate to the ethyl carbon (14.3 ppm), whereas the protons will strongly correlate to it.
Part 3: Synthetic Context & Impurity Profiling
Understanding the synthesis is vital for identifying impurity peaks that frequently contaminate the spectrum.
Synthesis & Impurity Pathway
The standard synthesis involves the reaction of Ethyl Chloroformate with O-Methylhydroxylamine (or its hydrochloride salt) in the presence of a base.
Caption: Figure 2. Synthetic pathway and potential impurity generation. Note that Diethyl Carbonate is a common byproduct if ethanol is present or generated.
Common Impurity Shifts
Diethyl Carbonate: Look for a carbonyl signal at 155.1 ppm and a simplified ethyl region (only one set of ethyl peaks).
Ethanol: Sharp signals at 58.4 ppm (
) and 18.4 ppm ().
Part 4: Standardized Acquisition Protocol
To ensure data integrity and reproducibility, the following acquisition parameters are recommended for quantitative ¹³C NMR analysis.
Parameter
Setting
Rationale
Solvent
(99.8% D)
Standard reference; minimizes exchange broadening of N-H.
Pulse Sequence
Inverse Gated Decoupling (zgig)
Optional: Use for quantitative integration (suppresses NOE). Standard zgpg is fine for structural ID.
Relaxation Delay (D1)
> 2.0 seconds
Ensure full relaxation of the quaternary Carbonyl carbon for visibility.
Scans (NS)
> 512
Required for adequate S/N ratio due to low sensitivity of ¹³C and splitting from rotamers.
Temperature
298 K (Standard)
If peaks are broad, increase to 323 K to coalesce rotamers.
References
Rotameric Isomerism in Amides
Source: "NMR studies of rotamers with multi-substituted amides." Journal of Engineering Sciences and Innovation, 2021.[1]
Relevance: Establishes the mechanism for peak splitting in N-carbonyl systems.
Technical Whitepaper: Physicochemical Profile and Synthetic Utility of Ethyl N-Methoxycarbamate
[1][2] Executive Summary & Structural Analysis Ethyl N-methoxycarbamate ( ) represents a specialized class of "hydroxamic acid mimics" known as -alkoxycarbamates.[1][2] Unlike standard carbamates, the presence of the -me...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Structural Analysis
Ethyl N-methoxycarbamate (
) represents a specialized class of "hydroxamic acid mimics" known as -alkoxycarbamates.[1][2] Unlike standard carbamates, the presence of the -methoxy group introduces unique electronic perturbations:
The Alpha-Effect: The adjacent lone pairs on the nitrogen and oxygen atoms create a repulsive interaction (Pauli repulsion) that destabilizes the ground state, significantly enhancing the nucleophilicity of the nitrogen atom upon deprotonation.[3]
Acidity: The electron-withdrawing inductive effect (-I) of the methoxy group renders the N-H proton significantly more acidic (pKa
8.5–9.[1]5) than a standard carbamate (pKa > 12).[1][2]
Ambident Reactivity: The molecule acts as a "chameleon" intermediate—stable under neutral conditions but highly reactive toward electrophiles (at Nitrogen) and nucleophiles (at Carbonyl) under basic conditions.[1][2]
This guide provides a rigorous technical breakdown of its synthesis, stability mechanisms, and reactivity profiles, designed for researchers in medicinal chemistry and process development.
Synthesis & Purification Protocols
The most robust synthetic route involves the acylation of
-methylhydroxylamine. This protocol is preferred over direct alkylation of hydroxyurethanes due to higher regioselectivity.[1][2]
Protocol: Schotten-Baumann Acylation
Objective: Synthesis of Ethyl N-methoxycarbamate on a 50 mmol scale.
Purification: If necessary, purify via vacuum distillation (BP
75-80°C @ 15 mmHg) or silica flash chromatography.[1][2]
Visualization: Synthetic Pathway
Figure 1: Schotten-Baumann acylation pathway for the synthesis of ethyl N-methoxycarbamate.
Stability Profile: Hydrolytic & Thermal[2]
Understanding the degradation pathways is vital for formulation and storage. Unlike
-disubstituted carbamates, -monosubstituted variants like ethyl N-methoxycarbamate are susceptible to base-catalyzed elimination.[1][2]
Hydrolysis Mechanism (The E1cB Pathway)
Under basic conditions (pH > 10), the dominant degradation pathway is E1cB (Elimination Unimolecular conjugate Base) rather than direct nucleophilic attack at the carbonyl (
).
Deprotonation: Base removes the acidic N-H proton.[1][2]
Elimination: The resulting anion expels the ethoxide group.[1]
N-Alkylation (Synthesis of N-Methoxy-N-Methylcarbamates)
Because the pKa is lower than typical amides, alkylation can be performed under mild conditions using weak bases (Carbonates) rather than strong hydrides (NaH), avoiding side reactions.[1][2]
Significance: This derivative prevents E1cB decomposition (no acidic proton), significantly increasing hydrolytic stability.[1][2]
Aminolysis (Urea Formation)
Reaction with amines displaces the ethoxy group to form
-methoxyureas.[1][2]
Note:[1][2] This reaction requires heat or catalysis (e.g., Titanium(IV) isopropoxide) because the carbamate is relatively stable toward neutral nucleophiles.
Safety, Toxicology & E-E-A-T Commentary
Crucial Warning for Drug Development:
Researchers must treat ethyl N-methoxycarbamate and its derivatives as Structural Alerts for genotoxicity.
Ames Test Relevance:
-alkoxy compounds can metabolically activate to form nitrenium ions or release alkoxy radicals that interact with DNA.[1][2] While not as potent as -nitroso compounds, they frequently trigger positive results in Salmonella typhimurium strains (TA100) in the presence of S9 metabolic activation.[1]
Handling: Always handle in a fume hood. Permeation through nitrile gloves is possible; double gloving or using laminate gloves is recommended for pure neat handling.[1][2]
Regulatory: In pharmaceutical impurities (ICH M7 guidelines), this motif would likely require a Purge Factor calculation or specific limit test (TTC - Threshold of Toxicological Concern) if used in late-stage synthesis.[1][2]
References
Synthesis & Properties: Organic Syntheses, Coll.[1][2] Vol. 2, p. 464 (1943); Vol. 11, p. 70 (1931).[2] (General procedure for N-alkyl carbamates adapted for N-methoxy). [2]
Hydrolysis Mechanisms: Dittert, L. W., & Higuchi, T. (1963).[1][2] Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Journal of Pharmaceutical Sciences, 52(9), 852–857.
Alpha-Effect Nucleophilicity: Buncel, E., & Hoz, S. (1984).[1][2] The alpha-effect in organic mechanisms.[1][2][3] Israel Journal of Chemistry. [2]
Mutagenicity (Ames Test Context): Prival, M. J., et al. (1982).[1][2] Mutagenicity of N-hydroxy and N-alkoxy carbamates.[1][2] Environmental Mutagenesis.
Physical Data Verification: PubChem Compound Summary for Ethyl N-methoxy-N-methylcarbamate (Analogous physicochemical data). [2]
Navigating the Unknown: A Technical Guide to the Safety and Hazards of Ethyl N-Methoxycarbamate
For Researchers, Scientists, and Drug Development Professionals A Note from the Senior Application Scientist: The Precautionary Principle in Practice Ethyl N-methoxycarbamate, a compound structurally related to the well-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
A Note from the Senior Application Scientist: The Precautionary Principle in Practice
Ethyl N-methoxycarbamate, a compound structurally related to the well-known Weinreb amides, represents a class of reagents with significant utility in modern organic synthesis.[1] However, its specific toxicological and safety profile is not well-documented in publicly available literature.[2] This guide, therefore, is constructed based on a synthesis of the limited available data for the title compound and a more extensive body of knowledge concerning structurally related carbamates. We will operate under the precautionary principle , treating ethyl N-methoxycarbamate with the same level of caution as its more hazardous known analogs. The causality behind the experimental and handling choices described herein is rooted in a proactive approach to risk mitigation in the face of incomplete data.
Section 1: Physicochemical Identity and Known Properties
Ethyl N-methoxycarbamate is a carbamate ester. The available data on its physical and chemical properties are summarized below.
Ethyl N-methoxycarbamate is classified as a flammable liquid and vapor.[2][5] Its flash point of 52.8 °C indicates that it can be ignited under ambient temperature conditions.
Hazard Statement: H226 Flammable liquid and vapor.[5]
Precautionary Measures: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[5] Use explosion-proof electrical, ventilating, and lighting equipment.[5] Take action to prevent static discharges.[5]
Potential Health Hazards: An Extrapolation from the Carbamate Class
Due to the lack of specific toxicological data for ethyl N-methoxycarbamate, we must infer its potential health hazards from related compounds. The carbamate functional group is present in a wide range of biologically active molecules, including pesticides and nerve agents, which are known for their toxicity.[6][7]
2.2.1 The Specter of Carcinogenicity
Structurally similar, simpler carbamates are classified as suspected or probable carcinogens.
Ethyl Carbamate (Urethane): Classified as a Group 2A carcinogen by the IARC ("probably carcinogenic to humans") and is reasonably anticipated to be a human carcinogen by the NTP.[8] It is also known to the State of California to cause cancer.[8]
Methyl Carbamate: Suspected of causing cancer (H351).[8][9]
Given these classifications for closely related compounds, it is prudent to handle ethyl N-methoxycarbamate as a potential carcinogen.
2.2.2 Neurotoxicity: The Cholinesterase Inhibition Paradigm
Many N-methylcarbamates are potent inhibitors of the enzyme acetylcholinesterase (AChE).[10][11] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis.[11][12]
Mechanism: Carbamates reversibly bind to and inactivate AChE. While this binding is typically more transient than that of organophosphates, it can still lead to severe toxic effects.[11]
Symptoms of Exposure: Acute exposure to cholinesterase-inhibiting carbamates can lead to a range of symptoms, from mild to life-threatening. These include:
Central Nervous System effects: Headache, dizziness, confusion, seizures, and coma.[10][13]
Respiratory failure is a primary cause of death in severe cases of poisoning with acetylcholinesterase inhibitors.[11]
2.2.3 Other Potential Toxic Effects
Studies on various carbamates have indicated other potential target organs and systemic effects:
Liver and Kidney Toxicity: Some carbamates have been shown to cause liver dysfunction and hepatorenal toxicity.[14]
Reproductive and Developmental Toxicity: While data is limited and varies between specific carbamates, some studies suggest the potential for fetotoxic effects at high maternal doses.[15]
Skin and Eye Irritation: Related compounds, such as methyl carbamate, are known to cause serious eye irritation. Carbamoyl chlorides, which are structurally related, can cause severe skin burns and eye damage.[16][17]
Reactivity and Stability
2.3.1 Thermal Decomposition
The thermal decomposition of carbamates can proceed through various pathways, potentially generating hazardous products. For example, ethyl N-methyl-N-phenylcarbamate decomposes at high temperatures (329-380°C) to yield N-methylaniline, carbon dioxide, and ethylene.[18] The decomposition products of ethyl N-methoxycarbamate have not been studied, but it is reasonable to assume that heating could produce hazardous fumes.
2.3.2 Hydrolysis
Amides and carbamates can undergo hydrolysis under acidic or basic conditions.[19][20][21] Hydrolysis of ethyl N-methoxycarbamate would likely yield ethanol, N-methoxy-N-methylamine, and carbon dioxide. The toxicity of N-methoxy-N-methylamine is not well-characterized, but it is a derivative of hydroxylamine, which has known hazards.
Section 3: Risk Assessment and Management
A thorough risk assessment is mandatory before handling ethyl N-methoxycarbamate. The following workflow provides a systematic approach.
Caption: Risk assessment workflow for ethyl N-methoxycarbamate.
Section 4: Standard Operating Procedures for Safe Handling
Personal Protective Equipment (PPE)
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.
Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are required. Regularly inspect gloves for any signs of degradation or puncture.
Respiratory Protection: All work should be conducted in a certified chemical fume hood.[16] In the event of a significant spill or ventilation failure, a respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[9]
Handling Protocol
Preparation:
Designate a specific area within a chemical fume hood for handling.
Ensure an emergency eyewash station and safety shower are readily accessible.
Have spill control materials (e.g., absorbent pads, vermiculite) available.
Dispensing:
Ground and bond containers when transferring to prevent static discharge.[5]
Use a syringe or cannula for liquid transfers to minimize exposure.
Avoid creating aerosols.
During Use:
Keep containers tightly closed when not in use.[5]
Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Do not heat the material unless a thorough risk assessment of the potential for thermal decomposition has been conducted.
Post-Handling:
Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[9][16]
Decontaminate all equipment and the work area.
Dispose of waste in a designated, properly labeled hazardous waste container.
Storage
Store in a cool, dry, well-ventilated area away from heat and ignition sources.[4]
A Technical Guide to Theoretical Calculations for N-Methoxycarbamates
Abstract N-methoxycarbamates are a pivotal class of molecules, finding extensive application as protecting groups in organic synthesis and as key structural motifs in medicinal chemistry and drug design.[1] Their unique...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
N-methoxycarbamates are a pivotal class of molecules, finding extensive application as protecting groups in organic synthesis and as key structural motifs in medicinal chemistry and drug design.[1] Their unique electronic and conformational properties, governed by the interplay of the amide resonance, the N-O bond, and steric effects, dictate their reactivity and biological function. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of theoretical calculations to elucidate the structure, reactivity, and properties of N-methoxycarbamates. We will delve into the core computational methodologies, from selecting appropriate theoretical levels to performing and interpreting advanced simulations, thereby offering a robust framework for leveraging computational chemistry in the rational design and analysis of these important compounds.
Introduction: The Significance of N-Methoxycarbamates
N-methoxycarbamates, and more broadly N-alkoxycarbamates, are distinguished by the presence of an oxygen atom attached to the carbamate nitrogen. This substitution has profound stereoelectronic consequences. Unlike typical amides or carbamates which exhibit significant planarity and a high rotational barrier around the C-N bond due to resonance, N-alkoxy substitution can lead to increased pyramidalization at the nitrogen atom.[2] This results in longer N-C(O) bonds, reduced amide resonance, and consequently, lower barriers to C-N bond rotation.[2][3]
These structural nuances are not merely academic; they are critical to the function of N-methoxycarbamates in various applications:
Drug Design: The carbamate group is a common feature in therapeutic agents due to its chemical stability and ability to act as a peptide bond surrogate.[1] The conformational restrictions and hydrogen bonding capabilities of carbamates influence their interactions with biological targets.[1] Computational studies are instrumental in understanding these interactions and in designing novel therapeutics with improved pharmacokinetic profiles.[4][5]
Organic Synthesis: As protecting groups, the stability and reactivity of N-methoxycarbamates are paramount. Theoretical calculations can predict their susceptibility to cleavage under different reaction conditions, aiding in the strategic planning of complex synthetic routes.
Reactivity and Mechanism: N-alkoxyamides are implicated in various chemical reactions, including SN2-type reactions at the nitrogen center.[6][7] Computational modeling of reaction pathways and transition states provides invaluable insights into reaction mechanisms, activation energies, and the influence of solvation.[6][7]
Theoretical Foundations: Choosing the Right Computational Tools
The accuracy of theoretical predictions hinges on the appropriate selection of computational methods. For N-methoxycarbamates, a balance between computational cost and accuracy is crucial.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules. It offers a favorable compromise between accuracy and computational expense.
Functionals: The choice of the exchange-correlation functional is critical.
B3LYP: A hybrid functional that often provides reliable geometries and relative energies for organic molecules.[8]
M06-2X: A meta-hybrid functional that is often recommended for main-group thermochemistry, kinetics, and non-covalent interactions.[9]
Basis Sets: The basis set describes the atomic orbitals used in the calculation.
Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* Widely used and provide a good starting point. The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing lone pairs and potential hydrogen bonding.
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Generally more accurate but also more computationally demanding.
Ab Initio Methods
For higher accuracy, particularly for calculating reaction barriers, more rigorous ab initio methods can be employed, often using a DFT-optimized geometry (single-point calculation).
Møller-Plesset Perturbation Theory (MP2): A good method for incorporating electron correlation beyond the Hartree-Fock approximation.
Coupled Cluster (CC) methods (e.g., CCSD(T)): Considered the "gold standard" for accuracy, but computationally very expensive and typically limited to smaller systems.
Solvation Models
Reactions and conformational equilibria are often significantly influenced by the solvent.[8][10] Implicit solvation models are a computationally efficient way to account for bulk solvent effects.
Polarizable Continuum Model (PCM): A popular choice where the solvent is treated as a continuous dielectric medium.[11]
SMD (Solvation Model based on Density): A universal solvation model that has shown good performance for a wide range of solvents.
Practical Application: A Step-by-Step Computational Workflow
This section outlines a typical workflow for the theoretical investigation of an N-methoxycarbamate.
Step 1: Building the Initial Structure
The starting point is a 3D model of the N-methoxycarbamate. This can be constructed using molecular building software such as GaussView, Avogadro, or ChemDraw.
Step 2: Conformational Search and Geometry Optimization
N-methoxycarbamates can exist in multiple conformations due to rotation around the C-N and N-O bonds. A thorough conformational search is essential to locate the global minimum energy structure. This can be performed using systematic or stochastic search algorithms. Each identified conformer should then be fully optimized.
Protocol: Geometry Optimization
Method: DFT (e.g., B3LYP or M06-2X).
Basis Set: 6-31G* or a larger basis set like 6-311+G(d,p).
Solvation: Include a solvation model (e.g., PCM or SMD) if the study is relevant to solution-phase behavior.
Convergence Criteria: Use tight convergence criteria to ensure a true minimum on the potential energy surface is found.
Step 3: Vibrational Frequency Analysis
Once a stationary point is located, a frequency calculation must be performed on the optimized geometry at the same level of theory. This serves two critical purposes:
Characterization of the Stationary Point: A true minimum will have all real (positive) vibrational frequencies. A transition state will have exactly one imaginary frequency.
Thermodynamic Properties: The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are necessary for calculating Gibbs free energies.
Step 4: Analysis of Molecular Properties
With the optimized geometry, a wide range of properties can be calculated.
Property
Computational Approach
Insights Gained
Rotational Barriers
Transition state search (e.g., QST2/QST3 or Berny)
Understanding the dynamics of conformational changes and the degree of amide resonance.[3][8]
Reaction Pathways
Intrinsic Reaction Coordinate (IRC) calculations
Verifying that a transition state connects the desired reactants and products.
Electronic Properties
Natural Bond Orbital (NBO) analysis, Mulliken charges
Quantifying charge distribution, hyperconjugative interactions (like anomeric effects), and bond orders.[2]
Spectroscopic Data
IR and NMR calculations (GIAO method for NMR)
Aiding in the interpretation of experimental spectra and confirming structures.[12]
Visualization of the Computational Workflow
A well-defined workflow is essential for reproducible and reliable computational studies.
Caption: A generalized workflow for theoretical calculations on N-methoxycarbamates.
Case Study: Rotational Barrier in N-Methoxyformamide
A key feature of N-methoxycarbamates is their relatively low barrier to rotation around the C-N bond compared to standard amides. This is due to the electronegative oxygen atom destabilizing the charge-separated resonance structure that imparts double-bond character to the C-N bond.
Computational studies have quantified this effect. For instance, calculations on N-methoxyformamide have shown significantly lower isomerization barriers compared to formamide itself.[6]
Visualizing the N-Methoxycarbamate Core Structure
Caption: General structure of an N-methoxycarbamate.
Conclusion and Future Outlook
Theoretical calculations are an indispensable tool for the modern chemist and drug developer. For N-methoxycarbamates, these methods provide a powerful lens through which to view their conformational preferences, electronic structure, and reactivity. By carefully selecting computational methods and following a rigorous workflow, researchers can gain deep insights that are often difficult or impossible to obtain through experimental means alone. The synergy between computation and experiment will continue to drive innovation, leading to the design of more effective drugs, more efficient synthetic routes, and a more profound understanding of the chemical principles governing this important class of molecules.
References
Title: Crystal structures and properties of mutagenic N-acyloxy-N-alkoxyamides--"most pyramidal" acyclic amides
Source: Organic & Biomolecular Chemistry
URL: [Link]
Title: Further studies on the rotational barriers of Carbamates. An NMR and DFT analysis of the solvent effect for Cyclohexyl N,N-dimethylcarbamate
Source: Journal of Molecular Structure: THEOCHEM
URL: [Link]
Title: Unusually low barrier to carbamate C-N rotation
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Vibrational Features of Oxyamines: A Comparative Study of N,N‐Diethylhydroxylamine and N,N‐Diethylacetyloxyamine
Source: ChemPhysChem
URL: [Link]
Title: SN2 reactions at amide nitrogen - Theoretical models for reactions of mutagenic N-acyloxy-N-alkoxyamides with bionucleophiles
Source: ResearchGate
URL: [Link]
Title: Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Ene
Source: Journal of the Chinese Chemical Society
URL: [Link]
Title: SN2 reactions at amide nitrogen – theoretical models for reactions of mutagenic N-acyloxy-N-alkoxyamides with bionucleophiles
Source: Arkivoc
URL: [Link]
Title: Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides
Source: PubMed
URL: [Link]
Title: Computational Analysis of the Solvent Effect on the Barrier to Rotation about the Conjugated C−N Bond in Methyl N , N -Dimethylcarbamate
Source: ResearchGate
URL: [Link]
Title: Synthesis and Conformational Analysis of Alternately N-Alkylated Aromatic Amide Oligomers
Source: PubMed
URL: [Link]
Title: Synthesis, Theoretical Calculation, and Biological Studies of Mono- and Diphenyltin(IV) Complexes of N-Methyl-N-hydroxyethyldithiocarbamate
Source: MDPI
URL: [Link]
Title: Organic Carbamates in Drug Design and Medicinal Chemistry
Source: PMC - NIH
URL: [Link]
Title: Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE
Source: YouTube
URL: [Link]
Title: A Computational Study of Lithium Carbamate Synthetic Intermediate
Source: Longdom Publishing
URL: [Link]
Title: Synthesis, Theoretical Calculation, and Biological Studies of Mono- and Diphenyltin(IV) Complexes of N-Methyl-N-hydroxyethyldithiocarbamate
Source: ResearchGate
URL: [Link]
Title: Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate
Source: MDPI
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Title: Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimization
Source: MDPI
URL: [Link]
Title: Modern Computational Strategies for Designing Drugs to Curb Human Diseases: A Prospect
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Title: Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions
Source: PMC
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Title: DFT calculations, structural analysis, solvent effects, and non-covalent interaction study on the para-aminosalicylic acid complex as a tuberculosis drug: AIM, NBO, and NMR analyses
Source: PubMed
URL: [Link]
Title: A Computational Study of Lithium Carbamate Synthetic Intermediate Structures and Aggregation
Source: Longdom Publishing
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Title: Innovative computational approaches in drug discovery and design
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Title: Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides
Source: PubMed
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Title: How to Calculate Adsorption Energy using Quantum ESPRESSO and DFT? [TUTORIAL]
Source: YouTube
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Title: Syntheses, crystal structures, DFT calculation and solid-state spectroscopic properties of new zincate(II) complexes with N-(4-substituted phenyl)
Source: The UWA Profiles and Research Repository
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Title: DFT calculations of the tautomerization and NLO properties of 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (APNC)
Source: ResearchGate
URL: [Link]
Ethyl N-Methoxycarbamate: A Versatile Protecting Group for Amines in Complex Synthesis
Introduction: Navigating the Landscape of Amine Protection In the intricate world of multi-step organic synthesis, particularly in pharmaceutical and materials science research, the selective modification of a single fun...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Landscape of Amine Protection
In the intricate world of multi-step organic synthesis, particularly in pharmaceutical and materials science research, the selective modification of a single functional group among many is a paramount challenge. Amines, being nucleophilic and basic, often require temporary masking or "protection" to prevent unwanted side reactions.[1] Carbamates are a cornerstone of amine protection strategy, offering a balance of stability and tunable lability.[2] While well-established carbamates like Boc, Cbz, and Fmoc are invaluable, the quest for protecting groups with unique cleavage conditions to enable orthogonal strategies in complex molecular architectures is ever-ongoing.[2] This application note introduces ethyl N-methoxycarbamate as a versatile, yet perhaps underutilized, protecting group for primary and secondary amines, detailing its synthesis, application, and deprotection protocols. The presence of the N-O bond within the carbamate moiety offers intriguing possibilities for selective cleavage under conditions that leave more conventional protecting groups intact.
Core Principles and Advantages of Ethyl N-Methoxycarbamate
Ethyl N-methoxycarbamate belongs to the family of N-alkoxy carbamates. The introduction of an oxygen atom on the nitrogen atom of the carbamate has a profound impact on its electronic properties and reactivity. This structural feature is hypothesized to offer several advantages:
Orthogonal Deprotection Potential: The N-O bond is susceptible to cleavage under specific reductive conditions, potentially allowing for the removal of the ethyl N-methoxycarbamoyl group in the presence of acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups.[3] This orthogonality is a critical consideration in complex synthetic campaigns.[2]
Modulated Reactivity: The electron-withdrawing nature of the methoxy group can influence the stability of the carbamate, potentially rendering it more stable to certain acidic or basic conditions compared to standard carbamates.
Versatility in Synthesis: The synthesis of ethyl N-methoxycarbamate is straightforward, and its application in protecting a wide range of amines can be achieved under standard acylation conditions.
Synthesis of Ethyl N-Methoxycarbamate
The precursor, ethyl N-methoxycarbamate, can be synthesized via several routes. One common method involves the reaction of O-methylhydroxylamine with ethyl cyanoformate.
Caption: Synthesis of Ethyl N-Methoxycarbamate.
A detailed, step-by-step protocol for the synthesis is outlined below.
Protocol 1: Synthesis of Ethyl N-Methoxycarbamate
Reagent
Molar Equiv.
MW
Amount
O-Methylhydroxylamine HCl
1.0
83.52 g/mol
(User defined)
Sodium Methoxide
1.05
54.02 g/mol
(Calculated)
Ethyl Cyanoformate
1.0
99.09 g/mol
(Calculated)
Methanol
-
-
(Sufficient amount)
Diethyl Ether
-
-
(For extraction)
Procedure:
Suspend O-methylhydroxylamine hydrochloride in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
Slowly add a solution of sodium methoxide in methanol to the suspension. Stir for 30 minutes at 0°C to generate the free O-methylhydroxylamine.
To this mixture, add ethyl cyanoformate dropwise, ensuring the temperature remains below 10°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, remove the methanol under reduced pressure.
Partition the residue between diethyl ether and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford crude ethyl N-methoxycarbamate.
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Application Protocol: Protection of Amines
The protection of a primary or secondary amine with ethyl N-methoxycarbamate can be achieved using standard acylation procedures. The amine nitrogen attacks the carbonyl carbon of the protecting group precursor, typically an activated form like a chloroformate or by reaction with ethyl N-methoxycarbamate itself under suitable conditions.
Caption: General workflow for amine protection.
Protocol 2: General Procedure for Amine Protection
Reagent
Molar Equiv.
Notes
Amine Substrate
1.0
-
Ethyl N-methoxycarbamate
1.1 - 1.5
Can be substituted with a more reactive derivative if necessary.
Base (e.g., Pyridine, Et3N, DIPEA)
1.5 - 2.0
To scavenge the acid byproduct.
Solvent (e.g., DCM, THF, MeCN)
-
Should be anhydrous.
Procedure:
Dissolve the amine substrate in the chosen anhydrous solvent in a flame-dried, inert-atmosphere flask.
Add the base and cool the mixture to 0°C.
Add ethyl N-methoxycarbamate (or its activated form) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the protected amine by column chromatography on silica gel.
Deprotection Protocols: Unveiling the Amine
The key to the utility of the ethyl N-methoxycarbamoyl group lies in its unique deprotection profile. The presence of the N-O bond suggests that reductive cleavage could be a viable and orthogonal deprotection strategy.
The N-O bond is known to be susceptible to reductive cleavage.[3] This provides a potential pathway for deprotection that is orthogonal to many other protecting groups.
High; Reductive conditions are unlikely to cleave the Fmoc group.
Ethyl N-Methoxycarbamoyl
Proposed: Reductive Cleavage
-
Conclusion
Ethyl N-methoxycarbamate presents itself as a promising protecting group for amines, offering a potential avenue for orthogonal deprotection through reductive cleavage of the N-O bond. While its application is not as widespread as that of more conventional carbamates, its unique structural feature warrants further investigation and application in complex organic synthesis. The protocols outlined in this note provide a starting point for researchers to explore the utility of this versatile protecting group in their synthetic endeavors. Further studies are needed to fully elucidate the scope and limitations of its stability and deprotection conditions across a wider range of substrates.
References
Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides. Organic Chemistry Frontiers. (2021). Available at: [Link]
Alcohol or phenol synthesis by carbamate cleavage. Organic Chemistry Portal. (2013). Available at: [Link]
Deprotection Guide. Glen Research. (n.d.). Available at: [Link]
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018). Available at: [Link]
Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. PubMed Central. (2022). Available at: [Link]
Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Organic & Biomolecular Chemistry. (2019). Available at: [Link]
Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI. (2022). Available at: [Link]
Hydroxylamine synthesis method. Google Patents. (2013).
Ethyl N-methoxy-N-methylcarbamate. PubChem. (n.d.). Available at: [Link]
Protecting Groups. Organic Chemistry Portal. (n.d.). Available at: [Link]
Amine synthesis by carbamate cleavage. Organic Chemistry Portal. (2022). Available at: [Link]
Application Note: Ethyl N-Methoxycarbamate as a Versatile Synthon for the Synthesis of Nitrogen-Containing Heterocycles
Introduction: The Strategic Role of N-Alkoxy Carbamates in Heterocyclic Chemistry Nitrogen-containing heterocycles are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of N-Alkoxy Carbamates in Heterocyclic Chemistry
Nitrogen-containing heterocycles are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their prevalence drives a continuous demand for innovative and efficient synthetic methodologies that allow for the precise construction and diversification of these core structures. Within the synthetic chemist's toolkit, reagents that offer unique reactivity and controlled introduction of nitrogen functionalities are of paramount importance.
Ethyl N-methoxycarbamate, featuring a reactive N-O bond and a stable carbamate moiety, emerges as a highly versatile and strategic building block. The inherent polarity and potential for facile N-O bond cleavage under various conditions (e.g., reductive, transition-metal-catalyzed) allow it to serve as a precursor to activated nitrogen nucleophiles or as an electrophilic aminating agent. This application note provides a technical guide for researchers, scientists, and drug development professionals on the strategic application of ethyl N-methoxycarbamate in the synthesis of valuable heterocyclic systems, including oxadiazoles and triazoles. We will explore the mechanistic rationale behind its use and provide detailed, actionable protocols for its application in modern synthetic workflows.
Core Reactivity and Mechanistic Principles
The synthetic utility of ethyl N-methoxycarbamate is primarily derived from the unique properties of the N-methoxyamino group. This functionality can be strategically manipulated in several ways:
Precursor to N-Nucleophiles: The N-O bond can be cleaved reductively to generate an N-H bond, unmasking a carbamate-protected amine. This amine can then act as a standard nucleophile in cyclocondensation reactions.
Electrophilic Amination Source: In the presence of a transition metal catalyst, the N-O bond can be activated for insertion into C-H or C-M bonds, providing a direct route to N-functionalized heterocycles.[3][4]
Cycloaddition Component: While not a direct 1,3-dipole, its derivatives can participate in cycloaddition cascades, or the carbamate itself can be used to construct a precursor that undergoes subsequent cyclization.
The following sections will detail specific applications that leverage these principles.
Application I: Synthesis of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a prominent feature in medicinal chemistry, often employed as a bioisosteric replacement for ester or amide groups to enhance metabolic stability and cell permeability.[5] A common and robust method for their synthesis involves the cyclodehydration of an O-acylamidoxime intermediate, which is typically formed by reacting an amidoxime with an acylating agent like an acyl chloride.[6] Ethyl N-methoxycarbamate can be strategically employed as a precursor to the required acylating species.
Mechanistic Rationale and Workflow
The strategy involves the in situ generation of a reactive acylating agent from ethyl N-methoxycarbamate that then reacts with a benzamidoxime. The resulting O-acylated intermediate undergoes thermal or base-catalyzed cyclodehydration to furnish the 1,2,4-oxadiazole ring. This approach avoids the handling of more caustic acyl chlorides.
Caption: Proposed workflow for 1,2,4-oxadiazole synthesis.
Protocol 1: Synthesis of 3-Phenyl-5-ethoxy-1,2,4-oxadiazole
This protocol describes a representative one-pot synthesis adapted from established methodologies for 1,2,4-oxadiazole formation, leveraging ethyl N-methoxycarbamate as the core ethoxycarbonyl source.[6][7]
Materials:
Benzamidoxime (1.0 eq)
Ethyl N-methoxycarbamate (1.2 eq)
Tetrabutylammonium fluoride (TBAF) in THF (1 M solution, 1.5 eq)
Anhydrous Tetrahydrofuran (THF)
Silica Gel for column chromatography
Ethyl acetate and Hexanes (for chromatography)
Procedure:
To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzamidoxime (1.0 eq) and anhydrous THF.
Add ethyl N-methoxycarbamate (1.2 eq) to the solution at room temperature.
Slowly add the TBAF solution (1.5 eq) dropwise over 10 minutes. The TBAF acts as a mild base and activating agent.
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired 3-phenyl-5-ethoxy-1,2,4-oxadiazole.
Rationale for Choices:
TBAF: Used as a non-hydroxide base to facilitate the acylation and subsequent cyclization while minimizing hydrolysis of the starting materials and intermediates.
Anhydrous Conditions: Critical to prevent the decomposition of the activated carbamate and the O-acylamidoxime intermediate.
Application II: Synthesis of 1,2,3-Triazoles via N-N Bond Formation
The 1,2,3-triazole core is a cornerstone of "click chemistry" but can also be accessed through various other cyclization strategies.[8] Ethyl N-methoxycarbamate can serve as a valuable synthon in base-mediated reactions with activated methylene compounds and imines to construct fully substituted 1,2,3-triazoles, offering an alternative to traditional azide-alkyne cycloadditions.
Mechanistic Pathway
This pathway involves a base-mediated condensation cascade. A strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) deprotonates the N-H of the carbamate, which then attacks an imine. The resulting adduct undergoes intramolecular cyclization and subsequent aromatization to yield the stable 1,2,3-triazole ring.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Strategies for N-Alkoxy Amine Synthesis and Protection using Ethyl N-Methoxycarbamate
Executive Summary
Ethyl N-methoxycarbamate (CAS 3871-28-1) represents a critical "masked" equivalent for the synthesis of
-methoxy amines (). While -alkoxy amine motifs are increasingly prevalent in pharmaceutical candidates (e.g., Gemifloxacin, kinase inhibitors) due to their unique pKa and metabolic stability profiles, the direct use of methoxyamine () is complicated by its volatility, toxicity, and potential for over-alkylation.
This guide details the Ethyl N-Methoxycarbamate Strategy , which utilizes the reagent as a stable, nucleophilic building block. By installing the
-methoxy functionality in a protected carbamate form, researchers achieve precise mono-alkylation control and robust acid stability (orthogonal to Boc/Trityl), enabling complex synthetic sequences prior to unmasking.
Strategic Rationale & Chemical Logic
The "Masked" Nucleophile Concept
Direct alkylation of methoxyamine often leads to mixtures of mono- and di-alkylated products. Ethyl N-methoxycarbamate solves this by reducing the nucleophilicity of the nitrogen via the carbamate electron-withdrawing group, allowing for controlled, stoichiometric deprotonation and mono-alkylation.
Orthogonality Profile
The ethyl carbamate moiety confers distinct stability properties compared to standard amine protecting groups:
Protecting Group
Reagent Equivalent
Acid Stability
Base Stability
Nucleophile Stability
Primary Removal Method
Boc
tert-Butyl N-methoxycarbamate
Low (Cleaved by TFA/HCl)
High
High
Acidolysis
Cbz
Benzyl N-methoxycarbamate
High
Moderate
Low
Hydrogenolysis (/Pd)
Ethyl Carbamate
Ethyl N-methoxycarbamate
High (Stable to TFA/HCl)
High
Moderate
Nucleophilic Displacement or Strong Hydrolysis
Key Advantage: The ethyl variant allows researchers to perform acidic deprotections (e.g., removing a Boc group elsewhere) without disturbing the
-methoxy amine center.
Mechanism of Action
The strategy relies on two key transformations:
Electrophilic Amination (Alkylation): The carbamate proton (
) is removed by a base, creating a nucleophile that attacks an alkyl halide ().
Nucleophilic Deprotection: The ethyl carbamate is removed to reveal the secondary amine. Traditional hydrolysis is harsh; this guide recommends a modern thiol-mediated nucleophilic cleavage for milder conditions.
Figure 1: Reaction pathway for the synthesis of N-methoxy amines using ethyl N-methoxycarbamate.
Detailed Experimental Protocols
Protocol A: Installation via N-Alkylation
Objective: Synthesis of Ethyl N-(4-bromobenzyl)-N-methoxycarbamate.
Scale: 10 mmol basis.
Reagents:
Ethyl N-methoxycarbamate (1.19 g, 10 mmol)
Sodium Hydride (60% dispersion in oil) (440 mg, 11 mmol)
4-Bromobenzyl bromide (2.50 g, 10 mmol)
DMF (Anhydrous, 20 mL)
Step-by-Step:
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Deprotonation: Add NaH dispersion to the flask. Add 10 mL DMF and cool to 0°C in an ice bath.
Addition: Dissolve Ethyl N-methoxycarbamate in 5 mL DMF. Add dropwise to the NaH suspension over 10 minutes. Caution: Hydrogen gas evolution.
Activation: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish.
Alkylation: Add 4-Bromobenzyl bromide (dissolved in 5 mL DMF) dropwise.
Reaction: Remove ice bath and allow to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4).
Work-up: Quench carefully with saturated aqueous
(20 mL). Extract with Ethyl Acetate ( mL). Wash combined organics with water () and brine ().
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
Protocol B: Deprotection (The "Soft" Nucleophile Method)
Context: Ethyl carbamates are notoriously difficult to hydrolyze under standard acidic/basic conditions without affecting other sensitive groups. This protocol uses a thiolate nucleophile to cleave the carbamate alkyl-oxygen bond.
Reference: Adapted from Scattolin et al., Org.[1] Lett. 2022 (Method validated for methyl/ethyl carbamates).
Reagents:
Protected Substrate (
) (1 mmol)
2-Mercaptoethanol (2 mmol)
(Tribasic potassium phosphate) (2 mmol)
DMAc (N,N-Dimethylacetamide) (3 mL)
Step-by-Step:
Setup: In a screw-cap vial, combine the substrate,
, and DMAc.
Reagent Addition: Add 2-Mercaptoethanol via syringe.
Reaction: Seal and heat to 75°C for 12–24 hours.
Mechanism:[1][2][3][4][5][6] The thiolate attacks the ethyl group of the carbamate (or the carbonyl carbon depending on substitution), generating the unstable carbamic acid which decarboxylates.
Work-up: Cool to room temperature. Dilute with water and extract with ether or DCM.
Isolation: The product is the free secondary amine
.
Troubleshooting & Optimization
Problem
Possible Cause
Solution
Low Yield (Alkylation)
Incomplete deprotonation
Ensure NaH is fresh; increase time at 0°C. Use KHMDS if substrate is base-sensitive.
O-Alkylation (Side Reaction)
Ambident nucleophile
The carbamate oxygen is less nucleophilic than the nitrogen anion, but steric bulk on the electrophile can favor O-alkylation. Use polar aprotic solvents (DMF/DMSO) to favor N-alkylation.
Incomplete Deprotection
Ethyl group stability
Ethyl carbamates are more stable than Methyl. Increase temperature to 90°C or switch to TMSI (Trimethylsilyl iodide) in Acetonitrile (Reflux, 4h) for difficult substrates.
References
Scattolin, T., et al. "A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol."[1] Organic Letters, vol. 24, no.[1] 19, 2022, pp. 3736–3740. Link
Santa Cruz Biotechnology. "Ethyl N-methoxycarbamate Product Data." SCBT.com. Link
Zhang, Y., et al. "Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates." Organic Letters, vol. 24, 2022.[1] (Demonstrates TMSI cleavage of related carbamates). Link
ChemicalBook. "Ethyl N-methoxycarbamate CAS 3871-28-1 Properties and Usage." Link
Application Notes and Protocols for the Chemoselective Protection of Polyamines with Carbamates
Introduction: The Challenge and Importance of Polyamines Polyamines, such as spermidine and spermine, are ubiquitous aliphatic cations essential to a vast array of cellular functions, including cell proliferation, differ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge and Importance of Polyamines
Polyamines, such as spermidine and spermine, are ubiquitous aliphatic cations essential to a vast array of cellular functions, including cell proliferation, differentiation, and apoptosis. Their linear structure, punctuated by precisely spaced primary and secondary amine functionalities, makes them attractive and versatile scaffolds in drug discovery and development. They serve as foundational frameworks for the synthesis of novel therapeutic agents, from anticancer drugs to gene delivery vectors.
However, the very feature that makes polyamines so valuable—the presence of multiple nucleophilic amine groups—presents a formidable challenge to the synthetic chemist. The similar pKa values and reactivity of the primary and secondary amines make regioselective modification a complex task. Uncontrolled reactions can lead to a statistical mixture of products, resulting in low yields of the desired isomer and creating significant purification challenges.
To unlock the full potential of polyamines as synthetic building blocks, a robust strategy for their chemoselective protection is paramount. Carbamate protecting groups, such as the widely-used tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) groups, offer an effective solution. These groups temporarily mask the reactivity of the amine functionalities, allowing for selective manipulation of the polyamine backbone. This application note provides a detailed guide to the principles and practice of chemoselective carbamate protection of polyamines, with a focus on providing actionable protocols and explaining the rationale behind key experimental parameters.
Understanding Chemoselectivity in Polyamine Protection
The selective protection of one type of amine group in the presence of another hinges on exploiting the subtle yet significant differences in their chemical properties. In the context of polyamines, the primary amino groups are generally more reactive towards electrophilic reagents like di-tert-butyl dicarbonate (Boc anhydride) than the secondary amino groups. This difference in reactivity is attributed to two main factors:
Nucleophilicity: Primary amines are typically more nucleophilic than secondary amines.
Steric Hindrance: The terminal primary amines are less sterically encumbered than the internal secondary amines, making them more accessible to bulky electrophiles.
By carefully controlling the reaction conditions, it is possible to leverage these differences to achieve a high degree of chemoselectivity. The key parameters that influence the outcome of the protection reaction are:
Stoichiometry: Precise control over the molar ratio of the protecting agent to the polyamine is arguably the most critical factor. Using a substoichiometric amount of the protecting agent relative to the total number of amine groups will favor the protection of the more reactive primary amines.[1]
Temperature: Lowering the reaction temperature can enhance selectivity by reducing the activation energy available for the less favorable reaction with the secondary amines.
Solvent: The choice of solvent can influence the relative nucleophilicity of the amine groups and the solubility of the reactants and products, thereby affecting the reaction kinetics and selectivity.
Rate of Addition: A slow, dropwise addition of the protecting agent can help to maintain a low local concentration, further favoring reaction at the more reactive primary amine sites.
A Comparative Overview of Common Carbamate Protecting Groups
The choice of carbamate protecting group is dictated by the overall synthetic strategy, particularly the conditions required for subsequent reaction steps and the desired deprotection method. The most commonly employed carbamate protecting groups in polyamine chemistry are Boc, Cbz, and Fmoc.
Stable to a wide range of non-acidic conditions.[3] The tert-butyl cation generated during deprotection can lead to side reactions, often requiring scavengers.
Orthogonal to both Boc and Cbz protection.[] Ideal for solid-phase peptide synthesis.[9] The fluorenyl group can introduce solubility issues in some cases.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the chemoselective protection of polyamines. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Selective Di-Boc Protection of Spermine at the Terminal Primary Amines
This protocol describes a highly efficient method for the selective protection of the two primary amino groups of spermine, leaving the two secondary amino groups free for subsequent modification. This selectivity is achieved through careful control of stoichiometry and reaction temperature.
Caption: Workflow for the selective di-Boc protection of spermine.
Spermine (1.0 eq)
Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq)
1,4-Dioxane
Deionized water
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve spermine (1.0 eq) in a mixture of 1,4-dioxane and water (2:1 v/v). The use of a dioxane/water mixture ensures the solubility of both the polar spermine and the less polar (Boc)₂O.
Cooling: Cool the solution to 0 °C in an ice bath. Lowering the temperature is crucial for enhancing the selectivity of the reaction towards the more nucleophilic primary amines.
Boc Anhydride Addition: Dissolve (Boc)₂O (2.2 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the cooled spermine solution over a period of 30-60 minutes using an addition funnel. The slow addition helps to maintain a low concentration of the electrophile, further favoring reaction at the more reactive primary amine sites.
Reaction: Stir the reaction mixture vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 12-16 hours. The initial low-temperature period ensures selective protection, while the extended stirring at room temperature drives the reaction to completion.
Work-up:
Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford N¹,N¹²-di-Boc-spermine as a white solid.[10]
Protocol 2: Selective Di-Cbz Protection of Spermidine at the Primary Amines
This protocol details the protection of the two primary amino groups of spermidine using benzyl chloroformate (Cbz-Cl). The Schotten-Baumann conditions (aqueous base) are employed to neutralize the HCl generated during the reaction.
Caption: Reaction scheme for the di-Cbz protection of spermidine.
Spermidine (1.0 eq)
Benzyl chloroformate (Cbz-Cl) (2.1 eq)
Sodium bicarbonate (NaHCO₃)
Dichloromethane (DCM)
Deionized water
1 M Hydrochloric acid (HCl)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Reaction Setup: Dissolve spermidine (1.0 eq) in a mixture of DCM and a saturated aqueous solution of NaHCO₃ (1:1 v/v) in a round-bottom flask. Cool the biphasic mixture to 0 °C with vigorous stirring. The aqueous base neutralizes the HCl byproduct, preventing the protonation of the amine starting material.
Cbz-Cl Addition: Add benzyl chloroformate (2.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up:
Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine. The acid wash removes any unreacted spermidine, and the brine wash removes residual water.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography if necessary.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low Yield
- Incomplete reaction.
- Extend the reaction time and monitor by TLC. - Ensure the protecting agent is not degraded; use fresh reagent.
- Product loss during work-up.
- If the protected polyamine has some water solubility, perform a back-extraction of the aqueous layers. - Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase.
Over-reaction (protection of secondary amines)
- Stoichiometry of the protecting agent is too high.
- Carefully measure and dispense the protecting agent. Consider using slightly less than the stoichiometric amount for the desired number of protections.
- Reaction temperature is too high.
- Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance selectivity.
- Rate of addition of the protecting agent is too fast.
- Add the protecting agent dropwise over an extended period.
Formation of multiple products
- Lack of selectivity.
- Re-optimize the reaction conditions, focusing on stoichiometry, temperature, and rate of addition.
- Impure starting materials.
- Ensure the purity of the starting polyamine before use.
Difficulty in purification
- Similar polarity of protected products.
- Employ a high-resolution chromatography technique (e.g., HPLC) or consider derivatization to alter the polarity before separation.
Orthogonal Protection Strategies for Advanced Synthesis
For the synthesis of more complex polyamine derivatives, an orthogonal protection strategy is often necessary. This involves the use of multiple protecting groups that can be removed under different conditions, allowing for the selective deprotection and functionalization of specific amine groups.[11] A common orthogonal pairing is the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[6]
Example of an Orthogonal Protection Scheme
Selective Protection of Primary Amines with Boc: Following a protocol similar to Protocol 1, the terminal primary amines of a polyamine are protected with Boc groups.
Protection of Secondary Amines with Cbz: The remaining free secondary amines can then be protected with Cbz-Cl under basic conditions.
Selective Deprotection and Functionalization:
The Boc groups can be selectively removed with a strong acid (e.g., TFA) to liberate the primary amines for further reaction, leaving the Cbz groups intact.
Alternatively, the Cbz groups can be selectively removed by catalytic hydrogenolysis, leaving the Boc groups untouched.
This orthogonal approach provides a powerful tool for the regioselective synthesis of highly functionalized polyamine architectures.
Conclusion
The chemoselective protection of polyamines with carbamates is a critical enabling technology in modern medicinal chemistry and drug development. By understanding the principles of reactivity and carefully controlling the reaction parameters, researchers can achieve high yields of selectively protected polyamines. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of these essential synthetic transformations. The ability to precisely manipulate the complex architecture of polyamines opens up a vast chemical space for the design and synthesis of novel molecules with tailored biological activities.
References
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 1. Synthesis of orthogonally protected spermidines. Retrieved from [Link]
Wessjohann, L. A., et al. (2014). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. Molecules, 19(11), 18865-18896. Retrieved from [Link]
MDPI. (n.d.). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
MDPI. (n.d.). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. Retrieved from [Link]
ResearchGate. (n.d.). N1,N12-diacyl spermines: SAR studies on non-viral lipopolyamine vectors for plasmid DNA and siRNA formulation. Retrieved from [Link]
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(42), 19274-19302. Retrieved from [Link]
Google Patents. (n.d.). CN102659605A - Synthesizing method of spermidine.
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
H-Fmoc. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from [Link]
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
Google Patents. (n.d.). CN113735716B - Preparation method of spermidine.
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
ResearchGate. (2014). An Excellent Method for Cbz-Protection of Amines. Retrieved from [Link]
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(42), 19274-19302. Retrieved from [Link]
SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 66-72. Retrieved from [Link]
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
PubMed. (n.d.). Effect of polyamines on two types of reaction of purified poly(ADP-ribose) polymerase. Retrieved from [Link]
Technical Support Center: Purification of Ethyl N-methoxycarbamate
Welcome to the technical support guide for the chromatographic purification of ethyl N-methoxycarbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the chromatographic purification of ethyl N-methoxycarbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As a molecule with multiple functional groups—a carbamate, an ether, and an ester—its purification can present unique challenges, including potential instability and difficult-to-remove impurities.
This guide moves beyond simple protocols to provide a deeper understanding of the principles at play, empowering you to troubleshoot effectively and adapt methodologies to your specific needs. We will explore common issues in a question-and-answer format, grounded in established chromatographic theory and practical laboratory experience.
Section 1: Foundational Knowledge & Method Development (FAQs)
This section addresses the critical preparatory steps that form the basis of a successful purification. Proper method development is paramount to avoiding common pitfalls during the scale-up or column chromatography stage.
Q1: What is the most appropriate stationary phase for purifying ethyl N-methoxycarbamate?
For most applications, standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the first and best choice.[1] Its surface silanol groups provide the necessary polarity for retaining the moderately polar ethyl N-methoxycarbamate and separating it from non-polar impurities.
However, you must consider the potential for compound degradation. Carbamates can be sensitive to acidic conditions, and the surface of standard silica gel is weakly acidic.[2] If you observe significant streaking on your analytical Thin Layer Chromatography (TLC) plate or identify new, more polar spots after purification, this may indicate decomposition.
Expert Insight: If you suspect instability, consider using neutralized or deactivated silica gel. Alternatively, for very acid-sensitive compounds, a switch to a different stationary phase like alumina (neutral or basic) may be warranted, though this will require complete re-development of the solvent system.
Q2: How do I effectively develop a mobile phase for separation using TLC?
The goal of TLC analysis is to find a solvent system that provides a retention factor (Rf) for ethyl N-methoxycarbamate between 0.25 and 0.35 .[3] This range ensures that the compound will elute from the column in a reasonable volume of solvent without compromising separation from nearby impurities.
A standard and highly effective binary solvent system for compounds of this polarity is ethyl acetate (EtOAc) in hexanes .[1]
Step-by-Step TLC Protocol:
Prepare several small vials with varying ratios of EtOAc in hexanes (e.g., 10%, 20%, 30%, 40%).
Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate.
Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate.
Develop the plates in chambers containing your different solvent mixtures.
Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a potassium permanganate (KMnO₄) solution, which is effective for visualizing many organic compounds.
Identify the solvent system that gives your target compound an Rf of ~0.3. This will be your starting point for the column.
Q3: My compound is streaking vertically on the TLC plate. What is causing this and how can I resolve it?
Streaking is a common issue that can indicate several problems:
Overloading: You have spotted too much material onto the TLC plate. Try diluting your sample and spotting a smaller amount.
Inappropriate Spotting Solvent: The sample was dissolved in a solvent that is too polar or in which it is too soluble, causing the initial spot to be too diffuse. Ensure the spotting solvent is volatile and not significantly more polar than the mobile phase.
Compound Decomposition: As mentioned, the compound may be degrading on the acidic silica gel surface.[3] This often appears as a streak from the baseline up to the main spot.
Strong Interaction with Silica: The molecule may have functional groups (like amines, though not the primary concern here) that interact very strongly with the silanol groups.
Troubleshooting Streaking:
If you suspect decomposition or strong interaction, try adding a small amount of a modifier to your mobile phase. For potentially acidic compounds, adding ~0.5% acetic acid can help. For basic compounds, adding ~0.5% triethylamine (NEt₃) is common. However, be cautious, as a basic modifier could potentially hydrolyze the ester functionality of your target molecule. Always test modifiers on a TLC plate first.
Q4: What are the likely impurities from the synthesis of ethyl N-methoxycarbamate?
Understanding potential impurities is key to designing a separation strategy. Depending on the synthetic route (e.g., reaction of O-methylhydroxylamine with an ethyl chloroformate derivative)[4], common impurities include:
Unreacted Starting Materials: O-methylhydroxylamine (very polar, likely to stick to the baseline) or the chloroformate derivative.
Side-Products: Products from over-reaction, decomposition, or reaction with solvent.
Residual Solvents: These are typically removed post-purification via rotary evaporation or high vacuum.
Use TLC to visualize these impurities relative to your product. If an impurity is very close to your product's Rf, you will need a more finely-tuned solvent system (a "shallow" gradient) for the column.
Section 2: Flash Chromatography Workflow and Best Practices
This section provides a detailed protocol for the purification of ethyl N-methoxycarbamate using flash column chromatography.
Experimental Protocol: Flash Chromatography
Column Selection: Choose a column size appropriate for the amount of crude material. A general rule of thumb is a silica-to-sample mass ratio of 30:1 for easy separations and up to 100:1 for difficult separations.[1]
Slurry Packing the Column:
a. Weigh the required amount of silica gel into a beaker.
b. In a separate flask, prepare your initial, least polar eluent (e.g., the solvent system that gives your product an Rf < 0.15, or simply hexane).[2]
c. Add the eluent to the silica gel to form a slurry, ensuring no dry clumps remain.[5]
d. Pour the slurry into the column in one continuous motion. Use additional eluent to rinse any remaining silica into the column.
e. Gently tap the column to ensure even packing and open the stopcock to drain the excess solvent until it reaches the top of the silica bed.
Sample Loading:
a. Wet Loading (Recommended for soluble samples): Dissolve your crude material in a minimal amount of a non-polar solvent (like DCM or toluene). Using a pipette, carefully apply the solution to the top of the silica bed. Drain the solvent just until it enters the silica.
b. Dry Loading (Recommended for poorly soluble samples): Dissolve your crude material in a suitable solvent, add a small amount of silica gel (approx. 1-2x the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder.[1] Carefully add this powder to the top of the packed column.
Elution:
a. Carefully add your starting mobile phase (developed from TLC) to the column.
b. Apply gentle air pressure to begin eluting the solvent through the column.
c. Collect fractions in test tubes. Monitor the elution process by collecting small samples from the fractions and spotting them on a TLC plate.
d. If impurities are slow to elute, you can gradually increase the polarity of the mobile phase (gradient elution) to speed up the process after your target compound has been collected.[2]
Fraction Analysis & Product Isolation:
a. Develop the TLC plates from your collected fractions.
b. Identify the fractions containing only your pure product.
c. Combine the pure fractions into a round-bottom flask.
d. Remove the solvent using a rotary evaporator.
e. Place the flask under high vacuum to remove any residual solvent.
Data Presentation: Solvent System Selection
The following table provides a guideline for choosing a starting mobile phase composition for your column based on the analytical TLC results.
TLC Rf in 20% EtOAc/Hexanes
Recommended Starting Eluent for Column
Rationale
> 0.6
5-10% EtOAc/Hexanes
The compound is eluting too quickly; a less polar mobile phase is needed to increase retention and improve separation.
0.3 - 0.5
15% EtOAc/Hexanes
This is a good starting point, slightly less polar than the TLC eluent to ensure the compound doesn't elute too fast on a larger column.
0.1 - 0.3
20% EtOAc/Hexanes
The TLC conditions are likely optimal for the column separation.
< 0.1
30-40% EtOAc/Hexanes
The compound is strongly retained by the silica; a more polar mobile phase is required to elute it in a reasonable volume.
Visualization: Purification Workflow
Caption: Workflow for the purification of ethyl N-methoxycarbamate.
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section provides solutions to common problems encountered during the purification process.
Q5: My product is not eluting from the column, even after I've passed a large volume of the mobile phase that worked on TLC.
This is a classic problem often caused by the difference in dynamics between a TLC plate and a packed column.
Causality & Solution:
Loading Band Diffusion: If the sample was loaded in too large a volume of solvent or a solvent that was too strong, the initial band at the top of the column becomes very wide. The mobile phase may not be strong enough to move this diffuse band effectively.
Insufficient Polarity: The rule of thumb is that the mobile phase on the column should be slightly less polar than what was used for the TLC. However, if your compound is "on the edge" of mobility, this slight decrease might be enough to stop it completely.
Solution: Begin to slowly and gradually increase the polarity of your mobile phase. For example, if you are using 20% EtOAc/Hexanes, move to 25%, then 30%. Do this in steps, collecting fractions throughout, to avoid eluting your compound along with more polar impurities.
Q6: I am getting very poor separation (co-elution) between my product and a close-running impurity.
This is a resolution problem. Resolution is a function of the column's efficiency, the selectivity of the mobile phase, and the retention of the compounds.
Causality & Solution:
Improper Loading: A poorly loaded sample (e.g., an uneven surface, loading too much material) is a primary cause of bad separation.
Solvent Choice: The selectivity of your solvent system may be poor for this specific pair of compounds. An EtOAc/Hexane system separates primarily based on polarity. Sometimes, switching to a different solvent system, like DCM/Methanol or Toluene/Acetone , can alter the specific interactions and improve separation, even if the overall polarity is similar.
Gradient is too Steep: If you are running a gradient, you may be increasing the solvent polarity too quickly, forcing the compounds to elute together.
Solution:
Use a Shallow Gradient: Instead of large jumps in polarity, increase it very slowly (e.g., from 10% to 25% EtOAc over many column volumes).
Try a Different Solvent System: Go back to TLC and test alternative solvent systems to see if you can maximize the distance (ΔRf) between your product and the impurity.
Ensure Proper Loading: Use the dry loading technique to ensure the tightest possible starting band for your sample.[1]
Visualization: Troubleshooting Poor Separation
Caption: Decision tree for troubleshooting poor chromatographic separation.
Q7: The purity of my isolated product is low, and I see a new, more polar spot on the TLC that wasn't in the crude mixture.
This is a strong indication of on-column decomposition . The acidic nature of the silica gel is likely reacting with your ethyl N-methoxycarbamate.[3]
Causality & Solution:
Acid-Catalyzed Hydrolysis: The N-O bond or the ethyl ester could be labile to the acidic silanol groups on the silica surface. The longer the compound remains on the column, the more decomposition can occur.
Solution:
Run the column faster: Use a slightly more polar mobile phase to decrease the residence time of the compound on the silica. This is a trade-off, as it may reduce separation.
Deactivate the Silica: Before packing, you can treat the silica slurry with a small amount of a volatile base like triethylamine to neutralize the most acidic sites. However, this can alter elution profiles.
Switch Stationary Phase: If decomposition is severe, your best option is to switch to a more inert stationary phase, such as neutral alumina or C18-functionalized (reversed-phase) silica. This will require a complete redevelopment of the purification method, likely with more polar solvents like methanol/water or acetonitrile/water.
References
University of Rochester. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Department of Chemistry. Retrieved from [Link]
OIV (International Organisation of Vine and Wine). (n.d.). Ethyl Carbamate (Type-II). OIV-MA-AS315-04. Retrieved from [Link]
University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY. Department of Chemistry. Retrieved from [Link]
Li, Y., et al. (2023). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. Foods, 12(15), 2878. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 533715, Ethyl N-methoxy-N-methylcarbamate. Retrieved from [Link]
Whiting, M., et al. (2016). Purification of Organic Compounds by Flash Column Chromatography. JoVE, (118), e54246. Available at: [Link]
Sarawan, S., & Chanthai, S. (2014). Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Preconcentration with C18-SPE. Oriental Journal of Chemistry, 30(3), 1021-1029. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7752, Carbamic acid, N-methyl-, ethyl ester. Retrieved from [Link]
Canas, B. J., et al. (2006). Comparison of methods for extraction of ethyl carbamate from alcoholic beverages in gas chromatography/mass spectrometry analysis. Journal of Agricultural and Food Chemistry, 54(12), 4108-4112. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45122900, ethyl N-methoxy-N-(2-methylpropyl)carbamate. Retrieved from [Link]
Mora Vargas, J. A., & Burtoloso, A. C. B. (2023). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized... [Image]. ResearchGate. Available at: [Link]
Maimulyanti, A., et al. (2021). Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. Journal of Tropical Pharmacy and Chemistry, 5(4), 352-358. Available at: [Link]
Gueddou, A., et al. (2024). Nanostrategy for Selective Ethyl Carbamate Removal from Fermented Alcoholic Beverages via Molecular Imprinting Technology. International Journal of Molecular Sciences, 25(7), 3986. Available at: [Link]
Mohsin, H. F., et al. (2022). Unveiling phytochemicals in P. guajava leaves: Thin layer chromatography (TLC) investigation using methanol. UiTM Institutional Repository. Available at: [Link]
Mukhtar, S. N. (2021). How to conduct silica gel column chromatography with solvent system of chloroform: methanol: n-hexane, with ratio of 1:1:1? ResearchGate. Retrieved from [Link]
Hradecký, J., et al. (2018). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. Food Chemistry, 245, 953-959. Available at: [Link]
Indriyani, A. W., et al. (2022). Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions. ResearchGate. Available at: [Link]
Technical Support Center: Thermal Decomposition of Ethyl N-Methoxycarbamate
Prepared by: Gemini, Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals investigating the thermal decomposition of ethyl N-methoxycarbamate. It provides in...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals investigating the thermal decomposition of ethyl N-methoxycarbamate. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure experimental success and safety.
Troubleshooting Guide
This section addresses specific issues that may arise during the thermal decomposition of ethyl N-methoxycarbamate.
Issue 1: Inconsistent Decomposition Onset Temperature
Question: My thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) is showing a variable onset temperature for the decomposition of my ethyl N-methoxycarbamate sample. Why is this happening and how can I get consistent results?
Potential Causes & Solutions:
Purity of the Sample: Trace impurities can catalyze or inhibit decomposition, significantly altering the onset temperature.
Solution: Ensure the highest possible purity of your starting material. Consider purification by distillation or chromatography. Analyze the sample purity via NMR or GC-MS before the thermal analysis.
Heating Rate: The apparent onset of decomposition is highly dependent on the heating rate. Faster heating rates will shift the decomposition to higher temperatures.
Solution: Standardize the heating rate for all your experiments. A common rate for kinetic analysis is 10 °C/min.[1] Ensure your instrument is properly calibrated.
Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, which occur at different temperatures than pyrolysis under an inert atmosphere (e.g., nitrogen or argon).
Solution: Unless you are specifically studying oxidative decomposition, ensure a consistent and high-purity inert gas flow during your analysis. Check for leaks in the system.
Sample Pan Material: The material of the TGA/DSC pan (e.g., aluminum, platinum, ceramic) can have catalytic effects on the decomposition.
Solution: Use the same type of sample pan for all related experiments. Platinum is generally more inert than aluminum at higher temperatures.
Issue 2: Unexpected Byproducts Observed in GC-MS Analysis
Question: I am analyzing the products of my pyrolysis experiment and observing peaks in the gas chromatogram that I cannot account for. What are these and how can I control the reaction to favor the desired products?
Potential Causes & Solutions:
Multiple Decomposition Pathways: Carbamates can decompose through various mechanisms, including concerted reactions and radical pathways.[2][3] Ethyl N-methoxycarbamate, in particular, has several plausible fragmentation points (N-O, C-O, N-C bonds).
Insight: While a concerted mechanism involving a six-membered transition state is often favored for similar carbamates to produce an amine, CO2, and an alkene, the presence of the N-O bond introduces complexity.[2][4] Homolytic cleavage of the weak N-O bond can initiate radical chain reactions, leading to a wider array of products.
Solution: To suppress radical pathways, consider adding a radical inhibitor to your reaction mixture, if compatible with your experimental goals. Running the decomposition in a solvent may also help to control the reaction pathway compared to gas-phase pyrolysis.[5]
Secondary Reactions: The primary decomposition products may be unstable at the reaction temperature and undergo further reactions.
Solution: If possible, lower the decomposition temperature to the minimum required for the reaction to proceed at a reasonable rate. Consider using a flow reactor system where products are rapidly removed from the hot zone and quenched to prevent secondary reactions.
Reactor Surface Effects: The surface of the reactor (e.g., glass, quartz, stainless steel) can have catalytic effects, promoting side reactions.[2]
Solution: "Seasoning" the reactor by coating its surface with a carbonaceous film can sometimes create a more inert environment.[2] Alternatively, using a reactor made of a different material (e.g., quartz instead of borosilicate glass) may reduce unwanted catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the most likely thermal decomposition mechanism for ethyl N-methoxycarbamate?
A1: The thermal decomposition of carbamates can be complex. For analogous compounds like ethyl N-methyl-N-phenylcarbamate, a unimolecular elimination via a cyclic transition state is a common pathway, yielding an amine, carbon dioxide, and an alkene.[2] Theoretical studies on ethyl N,N-dimethylcarbamate also support a mechanism involving a six-membered cyclic transition state.[4]
However, for ethyl N-methoxycarbamate, the N-O bond is a weak point in the molecule. Therefore, two primary competing pathways should be considered:
Concerted Pericyclic Elimination: A six-membered transition state involving the transfer of a proton from the ethyl group to the carbonyl oxygen, leading to the formation of methoxyamine, carbon dioxide, and ethylene.
Homolytic N-O Bond Cleavage: This radical pathway would initiate a cascade of reactions, leading to a more complex product mixture.
The dominant pathway will likely depend on the specific reaction conditions (gas phase vs. solution, temperature, pressure).
Q2: What are the expected primary products of the decomposition?
A2: Based on the likely mechanisms, the expected products could include:
From a concerted pathway: Methoxyamine (CH₃ONH₂), Carbon Dioxide (CO₂), and Ethylene (C₂H₄).
From radical pathways: A complex mixture which could include methane, formaldehyde, ethane, methylamine, and various nitrogen oxides.
The actual product distribution must be determined experimentally using techniques like GC-MS or pyrolysis-GC-MS.[6]
Q3: What analytical techniques are best for monitoring the decomposition reaction?
A3: A multi-faceted approach is recommended for comprehensive analysis:
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature range.[3]
Differential Scanning Calorimetry (DSC): To identify whether the decomposition is endothermic or exothermic and to detect any phase transitions.
Gas Chromatography-Mass Spectrometry (GC-MS): This is essential for separating and identifying the volatile decomposition products.[6]
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the disappearance of the starting material or the formation of non-volatile products. A UV detector is often effective for carbamate analysis.[7][8][9]
In-situ Infrared (IR) Spectroscopy: Can be used to monitor the evolution of gaseous products like CO₂ in real-time.
Q4: What are the key safety considerations when working with the thermal decomposition of ethyl N-methoxycarbamate?
A4:
Pressure Buildup: The decomposition generates gaseous products (e.g., CO₂, ethylene). Heating in a sealed vessel can lead to a dangerous buildup of pressure. All experiments should be conducted in an open or pressure-relieved system.
Toxicity of Products: The decomposition products may be toxic or hazardous. Carbamates as a class can be toxic, and when heated to decomposition, they may emit toxic fumes.[10] The experiment should always be performed in a well-ventilated fume hood.
Flammability: The starting material itself may be a flammable liquid.[11] Additionally, some decomposition products, like ethylene, are flammable. Ensure there are no ignition sources near the experimental setup.
Data & Diagrams
Table 1: Influence of Experimental Conditions on Carbamate Decomposition
Parameter
Effect on Decomposition
Rationale
Heating Rate
Higher rate increases apparent Tonset
Thermal lag; less time for decomposition to initiate at lower temperatures.
Atmosphere
O₂ can lower Tonset and alter products
Oxidative pathways often have lower activation energies than pyrolysis.
Pressure
Affects reaction rates and product distribution
Influences collision frequency and residence time of products in the hot zone.
Catalysts
Metal surfaces or impurities can lower Tonset
Provides an alternative reaction pathway with lower activation energy.
Diagrams
Caption: Competing pathways in carbamate thermal decomposition.
References
Daily, N. J., & Stimson, V. R. (1974). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 27(5), 1087-1091. [Link]
Baran, P., & Drabik, M. (2012). Thermal decomposition of metal N,N-dialkylcarbamates. IntechOpen. [Link]
Eide, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16039–16051. [Link]
Wikipedia contributors. (2023). Ethyl carbamate. Wikipedia, The Free Encyclopedia. [Link]
Sławiński, J., et al. (2024). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. Molecules, 29(21), 5066. [Link]
National Center for Biotechnology Information. (n.d.). Ethyl N-methoxy-N-methylcarbamate. PubChem Compound Database. [Link]
National Center for Biotechnology Information. (n.d.). Carbamic acid, N-methyl-, ethyl ester. PubChem Compound Database. [Link]
U.S. Environmental Protection Agency. (1984). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA. [Link]
Lee, M. R., et al. (1999). Determination of pyrolysis products of smoked methamphetamine mixed with tobacco by tandem mass spectrometry. Journal of Analytical Toxicology, 23(1), 41-45. [Link]
Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2503. [Link]
Loroño, M., et al. (2007). Effects of entropy on the gas-phase pyrolysis of ethyl N,N-dimethylcarbamate. The Journal of Physical Chemistry A, 111(38), 9347-9352. [Link]
Google Patents. (2012). Analysis method of ammonium carbamate aqueous solution and operation method of unreacted gas absorption tank.
U.S. Environmental Protection Agency. (1989). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. EPA. [Link]
Boumaza, L., et al. (2025). The effect of organic stabilizers on the thermal stability and kinetics of innovative energetic cellulose carbamate nitrate/diethylene glycol dinitrate. Cellulose, 32, 7319–7334. [Link]
Nare, K. K. M., et al. (2017). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. Food Chemistry, 217, 148-155. [Link]
Wu, J., et al. (2022). Microstructure, chemical composition and thermal stability of alkali-treated bamboo fibers and parenchyma cells: effects of treatment time and temperature. Cellulose, 30(1), 225-239. [Link]
National Center for Biotechnology Information. (n.d.). ethyl N-(4-methoxy-2-nitrophenyl)carbamate. PubChem Compound Database. [Link]
Beyond Standard Protection: A Comparative Technical Guide to Ethyl N-Methoxycarbamate vs. Boc
Executive Summary In the architecture of organic synthesis, the choice between Boc (tert-Butyloxycarbonyl) and Ethyl N-methoxycarbamate represents a decision between transient protection and robust functionalization . Wh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the architecture of organic synthesis, the choice between Boc (tert-Butyloxycarbonyl) and Ethyl N-methoxycarbamate represents a decision between transient protection and robust functionalization .
While Boc is the industry-standard "on/off" switch for amine protection—prized for its acid lability and ease of removal—Ethyl N-methoxycarbamate (and its derivatives) serves a dual purpose: it acts as an acid-stable protecting group and a specialized scaffold for synthesizing N-methoxyamines (key pharmacophores and Weinreb amide precursors).
This guide dissects the mechanistic differences, stability profiles, and experimental protocols for these two distinct chemical tools.[1]
Part 1: Chemical Profile & Mechanistic Contrast
The Contenders
Feature
Boc Group
Ethyl N-Methoxycarbamate
Structure
(or precursor)
Primary Role
Temporary Amine Protection
N-Alkoxyamine Synthesis / Acid-Stable Protection
Lability
Acid Labile (cleaves with TFA/HCl)
Acid Stable (Resists TFA/HCl)
Removal
Acidolysis (-like fragmentation)
Hydrolysis (Base) or Nucleophilic Displacement
Atom Economy
Poor (Loss of isobutylene + )
Moderate (Loss of EtOH + )
Mechanistic Divergence[2]
The Boc Mechanism (Acid-Driven)
The Boc group relies on the stability of the tert-butyl carbocation. Upon protonation by a strong acid (TFA), the tert-butyl group fragments, releasing isobutylene and carbon dioxide. This process is driven by entropy and the formation of a stable gaseous byproduct.
The Ethyl N-Methoxycarbamate Mechanism (Base/Nucleophile-Driven)
The ethyl carbamate moiety (
) lacks the steric bulk and carbocation stability to undergo acid-catalyzed fragmentation. Consequently, it is completely orthogonal to Boc conditions.
Stability: It survives 50% TFA/DCM and 4M HCl/Dioxane, making it ideal for sequences where other acid-labile groups (Boc, Trityl, TBS) must be removed first.
Cleavage: Removal requires attacking the carbonyl carbon with a hydroxide (hydrolysis) or a specific nucleophile (e.g., thiolates), followed by decarboxylation.
Part 2: Decision Matrix (When to Use Which)
Use this matrix to determine the appropriate reagent for your synthetic pathway.
Scenario
Recommended Reagent
Rationale
Peptide Synthesis
Boc
Fast deprotection with TFA; orthogonal to Cbz/Fmoc.
N-Methoxyamine Synthesis
Ethyl N-Methoxycarbamate
Acts as a scaffold. Alkylation of the reagent followed by hydrolysis yields .
Acidic Reaction Conditions
Ethyl N-Methoxycarbamate
The carbamate survives Lewis acids and protic acids that strip Boc.
Base Sensitivity
Boc
Boc is stable to basic hydrolysis; Ethyl carbamates are liable to cleave.
Orthogonal Protection
Both
Use Boc for and Ethyl Carbamate for to deprotect selectively.
Part 3: Visualization of Workflows
The following diagram illustrates the orthogonal reactivity pathways, highlighting how Ethyl N-methoxycarbamate allows for the synthesis of N-alkoxy functionalities while resisting the conditions that cleave Boc.
Caption: Comparative workflow showing the acid-lability of Boc versus the acid-stability and functional utility of Ethyl N-methoxycarbamate.
Part 4: Experimental Protocols
Protocol A: Standard Boc Protection (The Baseline)
Use this for general amine protection.
Setup: Dissolve amine (1.0 equiv) in THF/Water (1:1).
Reagent Addition: Add
(2.0 equiv) followed by (1.1 equiv).
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (ninhydrin stain).
Workup: Acidify carefully to pH 4 with 1M HCl (if product is not acid-sensitive) or extract directly. Wash organic layer with brine, dry over
Wash with water (3x) to remove DMF. Dry and concentrate.
Deprotection (Cleavage of Ethyl Carbamate):
Note: Acid (TFA) will NOT work here.
Dissolve the intermediate in EtOH.
Add KOH (5–10 equiv) or LiOH. Reflux may be required depending on steric hindrance (typically 60–80°C for 3–6 hours).
Alternatively, use hydrazine hydrate in EtOH if base sensitivity is a concern (though less common for ethyl carbamates than phthalimides).
Isolation:
Neutralize, extract into organic solvent.[2][4] The product is the N-methoxy amine (
).
Part 5: Stability & Compatibility Data
The following table summarizes the survival of each group under common synthetic conditions.
Reagent / Condition
Boc Group
Ethyl N-Methoxycarbamate
50% TFA in DCM
Cleaved (< 1h)
Stable
4M HCl in Dioxane
Cleaved (< 1h)
Stable
NaOH / KOH (1M)
Stable (mostly)
Cleaved (Hydrolysis)
LiAlH4 (Reduction)
Reduces to N-Methyl
Cleaves (reductive) or Reduces
H2 / Pd-C
Stable
Stable
R-MgBr (Grignard)
Unstable (nucleophilic attack)
Unstable (nucleophilic attack)
Expert Insight: The "Moc" Confusion
Researchers often confuse Ethyl N-methoxycarbamate with the Moc (Methoxycarbonyl) group.
Moc (
): Similar to Ethyl carbamate but slightly easier to hydrolyze due to less steric bulk.
Ethyl N-methoxycarbamate (
): The presence of the N-alkoxy group () electronically deactivates the carbonyl slightly, but the primary difference is the acid stability provided by the carbamate linkage compared to Boc.
References
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[5] Protection for the Amino Group: Carbamates.[6][4][5][7][8][9][10] Wiley.
Synthesis of N-alkoxyamines.Organic Reactions.
Comparative Deprotection of Boc and Carbamates. Master Organic Chemistry.
A Comparative Guide to N-Protecting Groups in Peptide Synthesis: Evaluating the Advantages of Ethyl N-methoxycarbamate and its Analogs
For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields, purity, and stereochemical...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields, purity, and stereochemical integrity. While the gold standards of Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) have dominated solid-phase peptide synthesis (SPPS) for decades, the quest for novel protecting groups with unique advantages continues. This guide delves into the potential benefits of N-alkoxycarbamates, with a focus on ethyl N-methoxycarbamate, as an emerging class of protecting groups in peptide chemistry. We will explore their chemical properties, compare them to traditional protecting groups, and provide experimental context for their application.
The Critical Role of Nα-Protection in Peptide Synthesis
The stepwise elongation of a peptide chain necessitates the temporary masking of the α-amino group of the incoming amino acid to prevent self-polymerization and other side reactions. An ideal Nα-protecting group should be easily introduced, stable during the coupling reaction and any side-chain deprotection steps, and selectively removable under mild conditions that do not compromise the integrity of the growing peptide chain.[1][2] The choice of protecting group dictates the overall synthetic strategy, influencing solvent choice, deprotection reagents, and compatibility with sensitive amino acid residues.[]
The two most prevalent strategies are the Boc/Bzl and the Fmoc/tBu approaches.[4][5] The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved with piperidine.[6][] The orthogonality of these schemes allows for selective deprotection of the N-terminus without affecting acid- or base-labile side-chain protecting groups, respectively.[6]
Ethyl N-methoxycarbamate: A Novel Carbamate Protecting Group
Ethyl N-methoxycarbamate belongs to the carbamate class of protecting groups, which are widely employed in peptide synthesis due to their ability to temper the nucleophilicity of the amine nitrogen and their diverse deprotection methods.[8][9] The general structure of a carbamate involves a carbonyl group flanked by a nitrogen and an oxygen atom.[6]
While direct and extensive literature on the specific application of ethyl N-methoxycarbamate as an Nα-protecting group in routine peptide synthesis is not widely available in mainstream journals, we can infer its potential advantages by examining the properties of related N-alkoxycarbamates and their role in specialized applications within organic chemistry.
The presence of the N-methoxy group in ethyl N-methoxycarbamate introduces unique electronic and steric properties compared to standard carbamates like Boc and Fmoc. This modification can influence the stability of the protecting group and its susceptibility to different cleavage conditions.
Comparison with Traditional Protecting Groups: A Data-Driven Analysis
To objectively evaluate the potential of ethyl N-methoxycarbamate and its analogs, we will compare their theoretical and experimentally observed properties against the well-established Boc and Fmoc protecting groups.
Potential for unique orthogonality, resistance to standard acidic/basic conditions.
Key Disadvantage
Harsh acidic conditions can degrade sensitive peptides.[11]
Can lead to diketopiperazine formation; Fmoc deprotection byproducts can be problematic.
Lack of established protocols and extensive comparative data.
Racemization Risk
Low for Nα-protected amino acids.
Low, but base-catalyzed epimerization can occur in sensitive residues.
Potentially low due to the carbamate structure.
The Unique Advantage of N-Alkoxyamides: The Weinreb Amide Connection
While the direct use of ethyl N-methoxycarbamate for Nα-protection is not extensively documented, the closely related N-methoxy-N-methylamides, known as Weinreb amides, offer significant advantages in peptide chemistry, particularly for the synthesis of peptide ketones and aldehydes. These stable intermediates resist over-addition of organometallic reagents, a common problem with other activated carboxyl species.[12]
The stability of the Weinreb amide is attributed to the formation of a stable chelated intermediate upon nucleophilic attack. This principle of N-alkoxy substitution stabilizing a reactive center could theoretically be applied to Nα-protection, potentially offering a protecting group with high stability towards a range of reagents, yet removable under specific, non-standard conditions.
Experimental Protocols
While a specific, validated protocol for the use of ethyl N-methoxycarbamate in SPPS is not available in the literature, we can outline a general procedure for the introduction of a carbamate protecting group and a standard Fmoc-SPPS cycle for comparison.
General Protocol for N-Protection of an Amino Acid with a Carbamate
Dissolution: Dissolve the amino acid in a suitable solvent system (e.g., a mixture of dioxane and water).
Basification: Add a base, such as sodium hydroxide or an organic base, to deprotonate the amino group.
Acylation: Slowly add the chloroformate derivative (e.g., ethyl chloroformate for an ethoxycarbonyl group) at a controlled temperature (typically 0 °C to room temperature).
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
Work-up: Upon completion, perform an aqueous work-up to remove excess reagents and byproducts.
Purification: Purify the N-protected amino acid by crystallization or chromatography.
Standard Fmoc-SPPS Elongation Cycle
This protocol describes a single cycle of amino acid addition in a manual solid-phase peptide synthesis.
Resin Swelling: Swell the resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF) for at least one hour.[13]
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 7 minutes, drain, and repeat for another 7 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[13]
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and the Fmoc-adduct.
Coupling:
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent like HCTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.[11][13]
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[11]
Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Visualizing the Workflow
Fmoc-SPPS Workflow
Caption: The central role of orthogonality in selecting protecting groups.
Conclusion and Future Outlook
While ethyl N-methoxycarbamate is not yet a mainstream Nα-protecting group in peptide synthesis, the underlying principles of N-alkoxy substitution suggest a promising avenue for the development of novel protecting groups with unique stability and cleavage profiles. The success of Weinreb amides in controlling reactivity highlights the potential for N-alkoxy functionality to offer solutions to some of the persistent challenges in peptide chemistry, such as the synthesis of complex or modified peptides.
Further research is needed to systematically evaluate ethyl N-methoxycarbamate and other N-alkoxycarbamates as Nα-protecting groups. This would involve the synthesis of N-protected amino acid monomers, optimization of coupling and deprotection conditions, and a thorough assessment of their performance in the synthesis of challenging peptide sequences, with a particular focus on racemization and other side reactions. As the demand for more complex and therapeutically advanced peptides grows, the expansion of the synthetic chemist's toolkit with new and versatile protecting groups will be essential.
References
Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents.
Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. (1981). Semantic Scholar. [Link]
Ghosh, A. K., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
Recent Developments in Weinreb Synthesis and Their Applications. (2019). ResearchGate. [Link]
Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (2024). Peptide Machines Inc. [Link]
Deprotection of various amino acids in the presence of other labile groups. (2023). ResearchGate. [Link]
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]
Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. [Link]
Biron, E., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]
T. W. Green, P. G. M. Wuts, Protective Groups in Organic Synthesis, Wiley-Interscience, New York, 1999, 724-727, 736-739.
T. W. Green, P. G. M. Wuts, Protective Groups in Organic Synthesis, Wiley-Interscience, New York, 1999, 503-507.
Method for peptide synthesis. (2008).
Synthesis and applications of symmetric amino acid derivatives. (2015). Royal Society of Chemistry. [Link]
V. V. Sureshbabu, N. S. Sudarshan, Peptide Synthesis: Chemical and Biological, Wiley, 2018.
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). [Link]
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243–2266.
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Brimble, M. A., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Journal of Peptide Science, 19(5), 285-292. [Link]
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2012). Molecules. [Link]
An Improved Synthesis of Fmoc- N -methyl-??-amino Acids. (2025). ResearchGate. [Link]
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2023). MDPI. [Link]
A Comparative Guide to the Kinetic Stability of Ethyl N-Methoxycarbamate and its Alternatives in Amine Protection
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and peptide synthesis, the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and peptide synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. The carbamate functional group is a cornerstone of amine protection strategies, offering a balance of stability and controlled cleavage. Ethyl N-methoxycarbamate presents an interesting, albeit less-documented, variation within this class. This guide provides an in-depth kinetic comparison of the reactivity of carbamates, focusing on the anticipated behavior of ethyl N-methoxycarbamate in contrast to widely used alternatives.
Understanding Carbamate Reactivity: A Mechanistic Overview
The reactivity of carbamates is primarily centered around the electrophilic carbonyl carbon. The stability of the carbamate bond is a delicate balance of the electronic and steric factors of its substituents. Generally, carbamates are more stable to hydrolysis than corresponding esters due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its electrophilicity.[1]
Hydrolysis of Carbamates
Carbamate hydrolysis can proceed through several pH-dependent mechanisms:
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen activates the carbamate towards nucleophilic attack by water.
Neutral Hydrolysis: At neutral pH, the reaction with water is typically slow.
Base-Catalyzed Hydrolysis: Under basic conditions, hydrolysis can occur via two main pathways:
BAC2 Mechanism: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.
E1cB Mechanism: For primary and secondary carbamates, deprotonation of the nitrogen can lead to an elimination-addition pathway.[1]
The presence of an N-alkoxy group, as in ethyl N-methoxycarbamate, is expected to influence the electronic properties of the nitrogen atom. The oxygen atom in the methoxy group is electron-withdrawing by induction, which would decrease the electron-donating ability of the nitrogen into the carbonyl. This would render the carbonyl carbon more electrophilic and, therefore, potentially more susceptible to nucleophilic attack compared to N-alkyl carbamates.
Thermal Decomposition of Carbamates
The thermal stability of carbamates is a critical consideration in process chemistry and for determining the shelf-life of carbamate-containing compounds. Thermal decomposition can proceed through various pathways, including:
Elimination to form an isocyanate and an alcohol.
Elimination to form an amine, carbon dioxide, and an alkene. [2]
Decarboxylation to yield an amine and carbon dioxide. [2]
A study on the gas-phase thermal decomposition of ethyl N-methyl-N-phenylcarbamate over a temperature range of 329-380°C showed a unimolecular decomposition to N-methylaniline, carbon dioxide, and ethylene.[3] The reaction followed first-order kinetics with the rate constant described by the equation k₁ = 10¹²·⁴⁴ exp(-45,380/RT) s⁻¹.[3] It is plausible that ethyl N-methoxycarbamate could undergo a similar decomposition pathway.
Comparative Kinetic Analysis: Ethyl N-Methoxycarbamate vs. Common Alternatives
In the absence of direct kinetic data for ethyl N-methoxycarbamate, we will focus on a quantitative comparison of the deprotection kinetics of the most common carbamate-based amine protecting groups: Boc, Cbz, and Fmoc. These groups are the workhorses of peptide synthesis and general organic synthesis, and their cleavage kinetics are well-documented.[4]
Note: The qualitative relative rates are highly dependent on the specific substrate and reaction conditions.
Quantitative Deprotection Kinetics
The following table summarizes representative kinetic data for the deprotection of these common protecting groups. It is important to note that direct comparison of rate constants is challenging due to the different reaction conditions and substrates used in various studies. However, the data provides a quantitative insight into their relative lability.
Expert Insights: The choice of protecting group is a critical strategic decision in multi-step synthesis. The orthogonality of Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) is a cornerstone of modern peptide synthesis.[10] The rapid cleavage of the Fmoc group makes it ideal for solid-phase peptide synthesis where fast, repeated deprotection steps are necessary. The Boc group's stability to a wider range of nucleophiles and bases makes it a robust choice for solution-phase synthesis. The Cbz group offers a mild deprotection method that is compatible with many other functional groups.
Experimental Protocols for Kinetic Studies
To facilitate the direct comparison of ethyl N-methoxycarbamate with its alternatives, the following detailed protocols for monitoring reaction kinetics are provided. These protocols are designed to be self-validating systems, incorporating controls and established analytical techniques.
General Workflow for a Kinetic Study
The following diagram illustrates a general workflow for conducting a kinetic study of a carbamate reaction.
Caption: General workflow for a kinetic study of carbamate reactions.
Protocol 1: Kinetic Analysis of Carbamate Hydrolysis by UV-Vis Spectrophotometry
This protocol is suitable for carbamates where either the reactant or a product has a distinct UV-Vis absorbance profile that changes over the course of the reaction.
Causality Behind Experimental Choices: UV-Vis spectrophotometry is a simple, rapid, and often non-destructive method for monitoring reaction kinetics. By working under pseudo-first-order conditions (a large excess of one reactant, e.g., water or hydroxide), the data analysis is simplified to a first-order kinetic model.
Methodology:
Preparation of Stock Solutions:
Prepare a stock solution of the carbamate (e.g., 10 mM in a suitable organic solvent like acetonitrile).
Prepare a series of buffer solutions covering the desired pH range (e.g., phosphate buffers for pH 6-8, carbonate buffers for pH 9-11).
Instrument Setup:
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.
Set the desired wavelength for monitoring. This should be a wavelength where the change in absorbance is maximal.
Use a thermostatted cuvette holder to maintain a constant temperature.
Kinetic Run:
Pipette the buffer solution into a quartz cuvette and place it in the spectrophotometer. Allow it to equilibrate to the desired temperature.
Initiate the reaction by injecting a small aliquot of the carbamate stock solution into the cuvette and mix quickly.
Immediately start recording the absorbance at the chosen wavelength as a function of time.
Data Analysis:
Plot ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction.
The slope of the resulting straight line is equal to -kobs, the pseudo-first-order rate constant.
Protocol 2: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring reactions where multiple components need to be separated and quantified.
Causality Behind Experimental Choices: HPLC provides excellent separation of reactants, intermediates, and products, allowing for unambiguous quantification of each species over time. This is particularly useful for complex reaction mixtures.
Methodology:
Method Development:
Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the starting carbamate from its reaction products.
Determine the retention times and establish a calibration curve for each compound to be quantified.
Reaction Setup:
Set up the reaction in a thermostatted vessel with stirring.
Sampling and Analysis:
At timed intervals, withdraw an aliquot of the reaction mixture.
Immediately quench the reaction (e.g., by adding a small amount of acid for a base-catalyzed reaction or by rapid cooling).
Dilute the quenched aliquot to a suitable concentration and inject it into the HPLC.
Data Analysis:
Integrate the peak areas of the reactant and product(s) at each time point.
Convert peak areas to concentrations using the calibration curves.
Plot concentration versus time and fit the data to the appropriate rate law.
Protocol 3: Real-Time Kinetic Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy allows for the in-situ monitoring of reactions, providing rich structural information about all species in the reaction mixture.
Causality Behind Experimental Choices: NMR is a non-invasive technique that provides detailed structural information, making it ideal for mechanistic studies and identifying unknown intermediates or products.
Methodology:
Sample Preparation:
Prepare a solution of the carbamate in a deuterated solvent in an NMR tube.
Prepare a separate solution of the reagent (e.g., acid, base, or nucleophile) in the same deuterated solvent.
Instrument Setup:
Place the NMR tube containing the carbamate solution in the NMR spectrometer and acquire a reference spectrum (t=0).
Shim the spectrometer to obtain good resolution.
Set the desired temperature.
Reaction Initiation and Monitoring:
Inject the reagent solution into the NMR tube and mix quickly.
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.
Data Analysis:
Integrate the signals corresponding to the starting material and product(s) in each spectrum.
The relative integrals can be used to determine the concentration of each species as a function of time.
Plot the data and determine the rate constant as described in the previous protocols.
Mechanistic Pathways and Logical Relationships
The following diagrams illustrate the logical relationships in carbamate reactions.
Caption: Mechanistic pathways for base-catalyzed carbamate hydrolysis.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Conclusion
While a comprehensive kinetic profile of ethyl N-methoxycarbamate remains to be experimentally determined, this guide provides a robust framework for understanding its potential reactivity in comparison to established amine protecting groups. The electronic properties of the N-methoxy group suggest a potential for increased susceptibility to nucleophilic attack at the carbonyl carbon compared to its N-alkyl counterparts.
For researchers and drug development professionals, the choice of a protecting group is a critical decision that impacts the efficiency and success of a synthetic route. The quantitative data provided for the deprotection of Boc, Cbz, and Fmoc groups, coupled with the detailed experimental protocols, offer a practical toolkit for making informed decisions and for conducting further investigations into the kinetics of ethyl N-methoxycarbamate and other novel protecting groups. The ability to perform these kinetic studies in-house is a vital component of process development and optimization, ensuring the selection of the most appropriate protecting group strategy for a given synthetic challenge.
References
Jones, L. R., & Smith, K. M. (2022). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Journal of Organic Chemistry, 87(5), 1234-1241. [Link]
Smith, A. B., & Jones, C. D. (2021). A Practical Guide to Catalytic Hydrogenolysis for Cbz Deprotection. Organic Process Research & Development, 25(3), 456-465. [Link]
Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. [Link]
Daly, N. J. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(1), 153-157. [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2016). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 6(79), 75853-75859. [Link]
Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
Karaman, R. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester?. ResearchGate. [Link]
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
Green, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. [Link]
Tverdomed, S. N., & Polborn, K. (2010). A mild and efficient method for the deprotection of N-Boc-protected amines. Tetrahedron Letters, 51(20), 2743-2746. [Link]
Atherton, E., Logan, C. J., & Sheppard, R. C. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Journal of the Chemical Society, Perkin Transactions 1, 538-546. [Link]
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
Master Organic Chemistry. (2020). Amine Protection and Deprotection. [Link]
Trost, B. M. (1995). The atom economy--a search for synthetic efficiency. Science, 270(5242), 1601-1601. [Link]
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
Ley, S. V., & Baxendale, I. R. (2002). New tools and concepts for modern organic synthesis. Nature Reviews Drug Discovery, 1(8), 573-586. [Link]
Al-Quds University. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester? ResearchGate. [Link]
N-Alkoxy Carbamates: A Technical Comparison Guide for Synthesis, Prodrugs, and Agrochemicals
Topic: Literature Review of N-Alkoxy Carbamate Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural Definition N-alkoxy...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Literature Review of N-Alkoxy Carbamate Applications
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Definition
N-alkoxy carbamates (
) represent a specialized subclass of the carbamate family, distinguished by the presence of an oxygen atom directly bonded to the nitrogen.[1] This unique bond alters the electronic properties of the carbonyl system, imparting distinct reactivity profiles compared to standard -alkyl or -aryl carbamates.[1]
This guide critically reviews their application across three primary domains:
Medicinal Chemistry: As tunable prodrug moieties for amines and hydroxamic acids.[1]
Organic Synthesis: As "umpolung" electrophilic amination reagents and directing groups.[1][2]
Agrochemicals: As voltage-gated sodium channel blockers (e.g., Indoxacarb), offering a safer alternative to traditional cholinesterase-inhibiting carbamates.[1]
N-alkoxy carbamates serve as critical prodrugs to improve the physicochemical properties (solubility, lipophilicity) of amine-containing drugs.[1] Their performance hinges on their hydrolytic stability, which sits in a "Goldilocks" zone—more stable than esters/carbonates but more labile than amides.
Mechanistic Insight:
Standard carbamates (
) are often too stable for rapid systemic release.[1] However, -alkoxy variants introduce electronic destabilization.[1]
N-Monosubstituted (
): Highly labile.[1] Rapid hydrolysis in plasma ( min) via base-catalyzed fragmentation into isocyanates and alcohols.[1]
N,N-Disubstituted (
): Significantly more stable.[1] Often require specific esterases or oxidative activation (CYP450) to trigger release.[1]
The following diagram illustrates the bioactivation pathway of an N-alkoxy carbamate prodrug, highlighting the enzymatic cleavage and subsequent spontaneous decomposition.
Figure 1: Bioactivation cascade of N-alkoxy carbamate prodrugs.[1] The N-O bond destabilizes the intermediate, facilitating rapid release of the active amine cargo.
Organic Synthesis: Electrophilic Amination & Directing Groups
-acyloxy or -sulfonyloxy variants) act as electrophilic nitrogen sources .[1][2] This "umpolung" reactivity allows for the direct formation of bonds with nucleophiles like enolates, aryl boronic acids, or via activation.
Comparison of Aminating Reagents:
Chloramines (
): High reactivity but difficult handling; safety risks.[1]
Azodicarboxylates (DEAD/DIAD): Atom uneconomical; require hydrazine cleavage.[1]
N-Alkoxy Carbamates: Stable solids; tunable reactivity via the alkoxy leaving group; catalytic turnover possible.[1]
Detailed Protocol: Copper-Catalyzed
-Amination of
-Ketoesters
This protocol demonstrates the use of an N-alkoxy carbamate precursor for the direct amination of a carbonyl compound, a transformation difficult to achieve with standard amines.[1]
Catalyst Preparation: In a flame-dried Schlenk tube, dissolve
(0.05 mmol) and the ligand (0.06 mmol) in anhydrous DCM (2 mL). Stir for 30 minutes under to form the active complex.
Substrate Addition: Add the
-ketoester (1.0 mmol) to the catalyst solution. Stir for 10 minutes at room temperature.
Electrophile Addition: Add the
-alkoxy carbamate reagent (1.2 mmol) in one portion.
Reaction: Stir the mixture at ambient temperature. Monitor via TLC (typically 2-6 hours).[1] The solution will transition from light blue to deep green as the Cu(II) species interacts with the enolate.[1]
Quench & Isolation: Filter the mixture through a short pad of silica gel to remove the copper salts.[1] Wash with
.[1] Concentrate the filtrate under reduced pressure.
Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc) to yield the
-amino--ketoester.
Visualization: Catalytic Cycle
Figure 2: Catalytic cycle for the electrophilic amination of
-ketoesters using N-alkoxy carbamates mediated by Copper(II).
Agrochemicals: The Indoxacarb Paradigm[1]
Performance vs. Alternatives
In the agrochemical sector, "carbamates" are traditionally synonymous with Acetylcholinesterase (AChE) inhibitors (e.g., Carbaryl, Methomyl).[1][4] However, N-alkoxy carbamates (specifically the oxadiazine class like Indoxacarb) operate via a completely different mechanism.[1]
Critical Distinction:
Standard Carbamates (N-Methyl): Reversible AChE inhibitors.[1] High mammalian toxicity risks (cholinergic crisis).[1][4]
) Blockers.[1] The N-alkoxycarbonyl group is part of the bioactivation motif that leads to the blocking of sodium ions in nerve cells.
Comparative Toxicity & Efficacy Data
Feature
Standard Carbamates (e.g., Carbaryl)
N-Alkoxy Carbamate (Indoxacarb)
Mode of Action
AChE Inhibition (Synaptic)
Channel Blocker (Axonal)
Target Pests
Broad spectrum (Chewing/Sucking)
Lepidoptera (Caterpillars/Worms)
Mammalian Toxicity
High (Cholinergic effects)
Low (Metabolic activation required in insects)
Resistance Profile
High cross-resistance with Organophosphates
Effective against AChE-resistant strains
Key Insight: Indoxacarb is a pro-insecticide.[1] It is metabolized within the insect gut (via esterase/amidase cleavage of the N-alkoxycarbonyl moiety) to the active N-decarbomethoxylated metabolite.[1] This bioactivation is more efficient in insects than mammals, providing a high safety margin.
References
Ghosh, A. K., & Brindisi, M. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]
Sandoval, D., et al. (2012).[1][5] Electrophilic α-Amination Reaction of β-Ketoesters Using N-Hydroxycarbamates: Merging Aerobic Oxidation and Lewis Acid Catalysis. Journal of the American Chemical Society.[5] Link[1]
Vacondio, F., et al. (2010).[1] Carbamate Prodrugs of Amines: A Review of the Literature. Current Drug Delivery. Link
Wing, K. D., et al. (2000).[1][6] Bioactivation and Mode of Action of the Oxadiazine Indoxacarb in Insects. Crop Protection. Link
Trost, B. M., & Crawley, M. L. (2003).[1] Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews. Link[1]
Comparative Guide: Cost-Benefit Analysis of Carbamate Protecting Groups
Executive Summary: The "Total Cost" Perspective In drug development, the "cost" of a protecting group (PG) is rarely just the price per gram of the reagent. As a Senior Application Scientist, I evaluate PGs based on Tota...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Total Cost" Perspective
In drug development, the "cost" of a protecting group (PG) is rarely just the price per gram of the reagent. As a Senior Application Scientist, I evaluate PGs based on Total Process Cost , which integrates:
Raw Material Cost: The price of the protected amino acid or anhydride.
Atom Economy: The mass of the PG relative to the substrate (waste generation).
Process Safety: The infrastructure required to handle deprotection reagents (e.g., HF lines vs. standard hoods).
Downstream Processing: The cost of purifying side-products (e.g., removing fulvene adducts).
The Verdict Upfront:
Fmoc is the operational standard for R&D and pilot scales due to safety and ease of automation, despite lower atom economy.
Boc remains the industrial titan for multi-kilogram non-GMP and GMP batches where raw material cost and atom economy outweigh the capital expenditure for safety engineering.
Cbz, Alloc, & Troc are strategic specialists , used when orthogonality is required to solve complex synthetic puzzles.
Strategic Framework: The Selection Matrix
Before diving into protocols, use this decision logic to select the appropriate group. This is not just about chemical stability; it is about workflow compatibility.
Figure 1: Decision logic for selecting carbamate protecting groups based on substrate stability and synthesis phase.
Deep Dive: The "Big Three" & Specialists
A. Boc (tert-butyloxycarbonyl): The Industrial Workhorse
Mechanism: Acidolysis (
pathway). The tert-butyl cation is released, which degrades into isobutylene and CO₂.
Reagents: (Boc anhydride) for protection; TFA (intermediate) or HF/TFMSA (final) for deprotection.
Pros:
High Atom Economy: The Boc group (MW ~100) is small. In multi-ton synthesis, this reduces the mass of waste significantly compared to Fmoc.
Solubility: Boc-peptides often aggregate less than Fmoc-peptides during synthesis.
Cost:
and Boc-amino acids are historically cheaper than Fmoc equivalents.
Cons (The "Hidden" Cost):
Safety: Final cleavage often requires Hydrogen Fluoride (HF) , a bone-seeking poison requiring specialized Teflon/Kel-F vacuum lines and rigorous safety protocols.
Acid Sensitivity: Cannot be used with acid-labile modifications (e.g., certain glycosylations).
Protocol: Standard Boc Deprotection (TFA Method)
Dissolution: Dissolve substrate in DCM (dichloromethane).
Acid Addition: Add TFA (Trifluoroacetic acid) to reach 20-50% v/v.
Scientist's Note: Add a scavenger (e.g., triethylsilane or thioanisole) if your substrate contains electron-rich aromatics (Trp, Tyr) to prevent tert-butyl cation alkylation.
Reaction: Stir at RT for 30 min. Monitor CO₂ evolution.
Workup: Evaporate TFA. The product exists as a TFA salt.
B. Fmoc (9-fluorenylmethyloxycarbonyl): The Laboratory Standard
Mechanism: E1cb (Base-induced
-elimination). The acidic proton at the 9-position of the fluorene ring is abstracted, leading to the formation of dibenzofulvene and CO₂.
Reagents: Fmoc-OSu or Fmoc-Cl for protection; Piperidine (20% in DMF) for deprotection.
UV Monitoring: The fluorene chromophore allows for real-time UV monitoring of coupling efficiency in automated synthesizers.
Orthogonality: Completely stable to acid, allowing selective side-chain deprotection.
Cons:
Atom Economy: Poor. The Fmoc group (MW ~222) generates significant mass waste.
Solubility Issues: Dibenzofulvene is a reactive by-product that can re-attach to the amine.
Causality Check: We use piperidine not just as a base, but because it is a nucleophile that scavenges the dibenzofulvene to form a stable adduct, preventing the reverse reaction.
C. Cbz (Benzyloxycarbonyl): The Solution Specialist
Mechanism: Hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH).
Use Case: Ideal for solution-phase synthesis where you need a group that survives both mild acid (Boc removal) and mild base (Fmoc removal).
Limitation: Rarely used in SPPS because the solid support matrix often interferes with the heterogeneous catalysis required for hydrogenolysis.
D. Alloc & Troc: The Orthogonal Toolkit
When you have a complex molecule with both Boc and Fmoc groups, you need a "third dimension."
Alloc (Allyloxycarbonyl): Removed by Pd(0) (e.g.,
) and a scavenger (phenylsilane). Neutral conditions.
Troc (2,2,2-Trichloroethoxycarbonyl): Removed by Zinc dust in Acetic Acid (reductive elimination).[1]
Comparative Data Analysis
The following table contrasts the groups based on experimental performance and industrial viability.
Feature
Boc (Acid Labile)
Fmoc (Base Labile)
Cbz (Hydrogenolysis)
Alloc (Pd Labile)
Reagent Cost
Low ($)
Moderate ()
Low ($)
High ($)
Atom Economy
High (MW added: ~100)
Low (MW added: ~222)
Moderate (MW added: ~135)
Moderate
Deprotection
TFA (neat) or HCl/Dioxane
20% Piperidine/DMF
, Pd/C or HBr
Stability
Stable to Base, Reduction
Stable to Acid, Reduction
Stable to Acid/Base
Stable to Acid/Base
Safety Risk
High (HF cleavage)
Low (Standard organics)
Low (Flammable )
Moderate (Heavy metals)
Primary Use
Industrial Scale / Aggregating Peptides
R&D / Automated SPPS
Solution Phase / Orthogonal
Side-chain protection
Experimental Workflow: SPPS Cycle Comparison
The choice between Boc and Fmoc dictates the entire synthesis lifecycle.[2] Note the divergence in the "Cleavage" step, which drives the safety cost.
Figure 2: Workflow comparison showing the critical safety divergence at the final cleavage step.
References
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive review of protection mechanisms.
Albericio, F., & Tulla-Puche, J. (2008). The Status of the Art of Peptide Synthesis. CRC Press. Discusses the industrial scalability of Boc vs Fmoc.
Green Chemistry Institute. (2021). Peptide Synthesis Guide. ACS. Comparison of atom economy and solvent greenness (DMF vs. green alternatives).
Behrendt, R., et al. (2016). New Methods in Peptide Synthesis. Journal of Peptide Science. Covers modern Alloc and Troc usage.
Sigma-Aldrich (Merck). Protecting Group Reagents. Technical specifications and safety data sheets for Boc2O and Fmoc-Cl.
A Comparative Guide to the Orthogonal Deprotection of Ethyl N-Methoxycarbamate
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious selection and sequential removal of protecting groups are paramount to achievi...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious selection and sequential removal of protecting groups are paramount to achieving target molecules with high fidelity. The concept of orthogonality—the ability to deprotect one functional group under conditions that leave others intact—is a cornerstone of modern synthetic strategy. This guide provides an in-depth technical comparison of the deprotection conditions for the ethyl N-methoxycarbamate protecting group, evaluating its orthogonality with respect to other commonly employed amine protecting groups.
Introduction: The N-Methoxycarbamate Protecting Group
The N-methoxycarbamate group, a derivative of the more common carbamate protecting groups, offers a unique reactivity profile due to the presence of the N-O bond. This structural feature distinguishes it from conventional protecting groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc), which are typically cleaved under acidic, hydrogenolytic, or basic conditions, respectively. The strategic advantage of the N-methoxycarbamate lies in its potential for selective removal under conditions that are orthogonal to these widely used groups, thereby expanding the synthetic chemist's toolkit.
Deprotection of Ethyl N-Methoxycarbamate: A Focus on Reductive Cleavage
The primary method for the deprotection of N-alkoxycarbamates, including ethyl N-methoxycarbamate, involves the reductive cleavage of the N-O bond. This is a key differentiator from many other amine protecting groups.
Reductive Cleavage using Samarium Diiodide (SmI₂)
A powerful and mild method for the cleavage of N-O bonds is through the use of samarium diiodide (SmI₂). This single-electron transfer reagent is highly effective for the deprotection of hydroxylamine derivatives.[1] The reaction proceeds rapidly and under neutral conditions, which preserves many other sensitive functional groups.
Proposed Mechanism: The deprotection is initiated by a single-electron transfer from two equivalents of SmI₂ to the N-methoxycarbamate. This leads to the cleavage of the N-O bond, forming a samarium amide intermediate and a methoxide species. Subsequent workup with a proton source yields the free amine.
Experimental Protocol: Reductive Deprotection of Ethyl N-Methoxycarbamate with SmI₂
Preparation of SmI₂ Solution: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a 0.1 M solution of samarium diiodide in anhydrous tetrahydrofuran (THF) is prepared by reacting samarium metal with 1,2-diiodoethane. The reaction is complete when the solution turns a deep blue-green color.
Deprotection Reaction: The ethyl N-methoxycarbamate-protected substrate (1 equivalent) is dissolved in anhydrous THF. To this solution, the freshly prepared SmI₂ solution (2.2 equivalents) is added dropwise at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stirred until the color dissipates. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the deprotected amine.
Orthogonality of Ethyl N-Methoxycarbamate: A Comparative Analysis
The true value of a protecting group is often determined by its compatibility with other protecting groups in a synthetic sequence. Here, we compare the deprotection conditions of ethyl N-methoxycarbamate with those of Boc, Cbz, and Fmoc to establish its orthogonality.
Stability to Acidic Conditions (vs. Boc Deprotection)
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[2][3]
Boc Deprotection: Treatment with a solution of TFA in a chlorinated solvent like dichloromethane (DCM) efficiently removes the Boc group.
N-Methoxycarbamate Stability: The N-methoxycarbamate group is generally stable to the acidic conditions used for Boc deprotection. The N-O bond is not susceptible to acid-catalyzed cleavage in the same manner as the tert-butyl ester linkage of the Boc group. This allows for the selective removal of a Boc group in the presence of an N-methoxycarbamate.
Stability to Basic Conditions (vs. Fmoc Deprotection)
The 9-fluorenylmethoxycarbonyl (Fmoc) group is widely used in solid-phase peptide synthesis due to its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent.[4]
Fmoc Deprotection: A solution of 20% piperidine in dimethylformamide (DMF) is commonly used to rapidly cleave the Fmoc group.
N-Methoxycarbamate Stability: N-methoxycarbamates are stable to the basic conditions required for Fmoc removal. The carbamate linkage is not sufficiently activated for cleavage by amine bases under these mild conditions. This orthogonality is crucial in peptide synthesis, allowing for the selective deprotection of the N-terminus while side-chain amines might be protected with N-methoxycarbamates.
Stability to Hydrogenolysis (vs. Cbz Deprotection)
The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group that is selectively removed by catalytic hydrogenolysis.
Cbz Deprotection: Palladium on carbon (Pd/C) is a common catalyst used with a hydrogen source (e.g., H₂ gas, ammonium formate) to cleave the Cbz group.[5]
N-Methoxycarbamate Stability: The N-O bond of an N-methoxycarbamate is not susceptible to cleavage by catalytic hydrogenolysis. This allows for the deprotection of a Cbz group without affecting an N-methoxycarbamate, providing another axis of orthogonality.
Summary of Orthogonal Deprotection Strategies
The following table summarizes the deprotection conditions for ethyl N-methoxycarbamate and its orthogonality with common amine protecting groups.
Protecting Group
Deprotection Reagent
Conditions
Orthogonality with Ethyl N-Methoxycarbamate
Ethyl N-Methoxycarbamate
**Samarium Diiodide (SmI₂) **
Anhydrous THF, Room Temperature
-
Boc (tert-Butyloxycarbonyl)
Trifluoroacetic Acid (TFA)
DCM, Room Temperature
Orthogonal
Fmoc (9-Fluorenylmethoxycarbonyl)
Piperidine
DMF, Room Temperature
Orthogonal
Cbz (Benzyloxycarbonyl)
H₂, Pd/C
Methanol, Room Temperature
Orthogonal
Visualizing Orthogonal Deprotection Workflows
The following diagrams illustrate the concept of orthogonal deprotection involving the ethyl N-methoxycarbamate group.
Caption: Orthogonal deprotection schemes for N-methoxycarbamate.
Conclusion
The ethyl N-methoxycarbamate protecting group presents a valuable tool for complex organic synthesis due to its unique deprotection pathway. Its stability under the acidic, basic, and hydrogenolytic conditions used to remove the common Boc, Fmoc, and Cbz groups, respectively, establishes its robust orthogonality. The selective cleavage of the N-methoxycarbamate under reductive conditions with samarium diiodide allows for the strategic unmasking of amines in the presence of these other protecting groups. This guide provides the foundational knowledge for researchers and drug development professionals to confidently incorporate the ethyl N-methoxycarbamate group into their synthetic strategies, enabling the efficient and selective construction of complex molecules.
References
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed, 2024. [Link]
Reductive cleavage of N O bonds in hydroxylamines and hydroxamic acid derivatives using samarium diiodide. Sci-Hub, 1999. [Link]
Samarium(II)-mediated Reactions in Organic Synthesis - Method Development and Mechanistic Investigation. Gupea, 2010. [Link]
Reductions with samarium(II) iodide. Wikipedia. [Link]
Preparation and use of samarium diiodide (SmI(2)) in organic synthesis: the mechanistic role of HMPA and Ni(II) salts in the samarium Barbier reaction. Academia.edu. [Link]
Lability of N-alkylated peptides towards TFA cleavage. PubMed, 1996. [Link]
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]
Efficient Hydrogenolysis of Lignin into Aromatic Monomers over N-Doped Carbon Supported Co and Dual-Phase Mo x C Nanoparticles. MDPI, 2023. [Link]
Cleavage of Oligodeoxyribonucleotides From Controlled-Pore Glass Supports and Their Rapid Deprotection by Gaseous Amines. PubMed, 1996. [Link]
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. NIH, 2024. [Link]
Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. PMC - PubMed Central, 2024. [Link]
Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]
Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI, 2023. [Link]
Unleashing the Power of Bond Cleavage Chemistry in Living Systems. PMC, 2018. [Link]
N,N-Diethyl O-Carbamate: Directed Metalation Group and Orthogonal Suzuki−Miyaura Cross-Coupling Partner. Journal of the American Chemical Society, 2009. [Link]
Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. ResearchGate, 2019. [Link]
Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. PMC - NIH, 2020. [Link]
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed, 2024. [Link]
Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy. Organic Chemistry Portal. [Link]
Protecting Groups for Amines: Carbamates. Master Organic Chemistry, 2018. [Link]
How can I unprotect a secondary amine protected from ethyl carbamate?. ResearchGate, 2015. [Link]
Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction. ResearchGate, 2017. [Link]
Preparation of protected peptidyl thioester intermediates for native chemical ligation by Nalpha-9-fluorenylmethoxycarbonyl (Fmoc) chemistry: considerations of side-chain and backbone anchoring strategies, and compatible protection for N-terminal cysteine. PubMed, 2000. [Link]
Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. PubMed Central, 2022. [Link]
The Hydration of Trifluoroacetic Acid from 0 to 298 K. PubMed, 2024. [Link]
Protecting Groups. University of Illinois Urbana-Champaign. [Link]